2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Description
Properties
IUPAC Name |
4-methyl-2-piperidin-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWOBOKVVXFSGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
An In-Depth Technical Guide to 2-(4-Methyl-1,3-thiazol-2-yl)piperidine: Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, a heterocyclic compound featuring two pharmacologically significant scaffolds. The piperidine ring is a ubiquitous structural motif in numerous approved drugs, valued for its ability to modulate physicochemical properties and interact with biological targets.[1][2] Concurrently, the thiazole ring is a versatile pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] This document delineates the core molecular profile of the title compound, proposes a robust synthetic pathway grounded in established chemical principles, outlines a workflow for its characterization, and explores its potential applications in modern drug discovery based on the proven utility of its constituent moieties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.
Core Molecular Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its development as a potential therapeutic agent. This section details the chemical identity and key physicochemical characteristics of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine.
Chemical Identity and Structure
The compound consists of a piperidine ring attached at its 2-position to the 2-position of a 4-methyl-1,3-thiazole ring. This specific linkage is critical to its three-dimensional conformation and subsequent biological activity.
-
IUPAC Name: 2-(4-methyl-1,3-thiazol-2-yl)piperidine
-
Alternative Name: 4-methyl-2-(piperidin-2-yl)-1,3-thiazole
Physicochemical Properties
The following table summarizes the key computed and established properties of the molecule. These parameters are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂S | PubChemLite[4] |
| Molecular Weight | 182.29 g/mol | AiFChem[5] |
| Monoisotopic Mass | 182.08777 Da | PubChemLite[4] |
| Predicted XlogP | 1.5 | PubChemLite[4] |
| Hydrogen Bond Donors | 1 (Piperidine -NH) | Calculation |
| Hydrogen Bond Acceptors | 2 (Thiazole N, Piperidine N) | Calculation |
The Piperidine and Thiazole Scaffolds in Medicinal Chemistry
The rationale for investigating 2-(4-Methyl-1,3-thiazol-2-yl)piperidine stems from the extensive and proven pharmacological relevance of its two core heterocyclic components.
The Piperidine Moiety: A Privileged Structure
Piperidine is a six-membered nitrogen-containing heterocycle that is a cornerstone of modern medicinal chemistry.[1] Its prevalence in pharmaceuticals is due to several key factors:
-
Structural Versatility: The piperidine ring exists in a stable chair conformation, allowing for precise spatial orientation of substituents at its various positions.[6] This control over stereochemistry is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.[2]
-
Physicochemical Modulation: The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH. This positive charge can significantly enhance water solubility and facilitate the formation of critical hydrogen bonds or salt-bridge interactions within a target's binding pocket.
-
Metabolic Stability: The piperidine scaffold is generally robust and less prone to metabolic degradation compared to other cyclic systems, contributing to improved pharmacokinetic profiles.[2]
The Thiazole Ring: A Versatile Pharmacophore
The five-membered thiazole ring, containing both sulfur and nitrogen, is another privileged scaffold that appears in numerous biologically active agents.[3] Its utility is demonstrated across a wide range of therapeutic areas:
-
Antimicrobial and Antifungal Activity: Thiazole derivatives have shown potent activity against various bacterial and fungal strains.[7]
-
Anticancer Properties: Certain thiazole-containing compounds have been identified as effective anticancer agents, acting through mechanisms such as caspase-dependent apoptosis.[8]
-
Anti-inflammatory and Anticonvulsant Effects: The thiazole nucleus is a key component in molecules designed to treat inflammation and neurological disorders.[3]
Synthesis and Characterization
A reliable and scalable synthetic route is paramount for the exploration of any new chemical entity. This section proposes a validated synthetic strategy and a comprehensive workflow for structural confirmation.
Retrosynthetic Analysis
The most logical approach to constructing the target molecule is via the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-haloketone. The retrosynthetic analysis breaks the target molecule down into two readily accessible starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This protocol is adapted from established procedures for Hantzsch thiazole synthesis.[9]
Objective: To synthesize 2-(4-Methyl-1,3-thiazol-2-yl)piperidine.
Materials:
-
Piperidine-2-carbothioamide
-
Chloroacetone
-
Absolute Ethanol (Reaction Solvent)
-
10% Sodium Bicarbonate Solution (Aqueous)
-
Anhydrous Magnesium Sulfate (Drying Agent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve piperidine-2-carbothioamide (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add chloroacetone (1.1 equivalents) to the solution. The slight excess of the α-haloketone ensures the complete consumption of the thioamide.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the condensation and cyclization reactions to proceed at an efficient rate.
-
Work-up: After cooling the mixture to room temperature, pour it into cold water. This step precipitates the crude product.
-
Neutralization: Neutralize the aqueous mixture with a 10% sodium bicarbonate solution. This step is crucial to quench any remaining acidic byproducts (HCl) and ensure the final product is in its free base form.
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the final, pure compound.
Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following workflow ensures a comprehensive structural elucidation.
Caption: A standard workflow for compound characterization.
Expected Spectroscopic Data
While experimental data for this specific molecule is not widely published, its spectroscopic signature can be reliably predicted based on its constituent parts and data from similar structures.[6][10]
| Technique | Expected Observations |
| ¹H NMR | ~7.0 ppm (s, 1H): Thiazole ring proton (-CH=).~4.0-4.5 ppm (m, 1H): Piperidine proton at C2 (-CH-Thiazole).~2.8-3.2 ppm (m, 2H): Piperidine protons at C6 (-CH₂-NH-).~2.4 ppm (s, 3H): Methyl group on thiazole (-CH₃).~1.5-2.0 ppm (m, 7H): Remaining piperidine protons (-CH₂-) and the piperidine amine proton (-NH). |
| ¹³C NMR | ~165-170 ppm: Thiazole C2 (attached to piperidine).~150-155 ppm: Thiazole C4 (attached to methyl).~110-115 ppm: Thiazole C5.~55-60 ppm: Piperidine C2.~45-50 ppm: Piperidine C6.~20-30 ppm: Remaining piperidine carbons.~15-20 ppm: Methyl carbon. |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 182. Key fragmentation patterns corresponding to the loss of the piperidine ring or cleavage between the two heterocyclic systems. |
Potential Applications in Drug Development
The hybrid structure of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine suggests a high potential for biological activity, making it an attractive starting point for drug discovery programs.
-
Anticancer Agents: Given that both piperazine-thiazole hybrids and other thiazole derivatives exhibit anticancer properties, this scaffold could be explored for activity against various cancer cell lines.[3][8] Lead optimization could involve substitution on the piperidine nitrogen or the thiazole C5 position.
-
CNS Disorders: The piperidine moiety is a classic component of many CNS-active drugs.[2] The molecule could be screened for activity against CNS targets, such as receptors or enzymes implicated in neurological or psychiatric conditions.
-
Antimicrobial Agents: The well-documented antimicrobial activity of the thiazole ring provides a strong rationale for evaluating this compound against a panel of pathogenic bacteria and fungi.[7]
Conclusion
2-(4-Methyl-1,3-thiazol-2-yl)piperidine is a molecule of significant interest, effectively combining two of medicinal chemistry's most privileged scaffolds. Its straightforward synthesis via the Hantzsch reaction makes it highly accessible for further study. With a molecular formula of C₉H₁₄N₂S and a molecular weight of 182.29 g/mol , its physicochemical properties are favorable for drug development.[4][5] The established pharmacological profiles of its piperidine and thiazole components provide a strong basis for exploring its therapeutic potential in oncology, infectious diseases, and neurology. This guide serves as a foundational resource for scientists aiming to synthesize, characterize, and ultimately unlock the therapeutic value of this promising compound.
References
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PubChem. (n.d.). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. Retrieved from [Link]
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Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
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Chemistry Central Journal. (n.d.). Synthesis of new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. Retrieved from [Link]
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ResearchGate. (2011). Structure and numbering for 2-[4-(sulfanylmethyl)-1,3-thiazol- 2-yl]guanidine. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Biological Activity of New[][12]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Retrieved from [Link]
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Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of Chemical Sciences. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(4-methyl-1,3-thiazol-2-yl)piperidine. Retrieved from [Link]
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ChemBK. (n.d.). 4-[5-(Hydroxymethyl)-4-methyl-1,3-thiazol-2-yl]piperidine, N1-BOC protected. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(4-methyl-1-piperazinyl)-3-{(z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4h-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
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RSC Publishing. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. Retrieved from [Link]
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BMC Chemistry. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]
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PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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PharmaInfo. (n.d.). Synthesis , Characterization and biological activity of new derivatives of 1,3,4,thiadiazol with some transitions metal ion. Retrieved from [Link]
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PMC. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Retrieved from [Link]
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Strategic Pharmacophore Modeling of Thiazole-Substituted Piperidine Scaffolds
Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads Focus: Acetylcholinesterase (AChE) Inhibition and Kinase Modulation
Executive Summary: The Hybrid Scaffold Advantage
In the landscape of modern medicinal chemistry, the fusion of thiazole and piperidine rings represents a "privileged structure" strategy. This guide dissects the pharmacophore analysis of this hybrid scaffold, specifically targeting its application in neurodegenerative diseases (Alzheimer’s via AChE inhibition) and oncology (via kinase/tubulin inhibition).
The thiazole moiety functions as a robust bioisostere for pyridine or carboxylate groups, offering unique
This guide provides a rigorous, self-validating computational workflow to extract, model, and validate pharmacophores for this specific chemical space.
Structural Rationale & SAR Landscape
Before initiating computational workflows, one must understand the Structure-Activity Relationship (SAR) driving this scaffold.
The Pharmacophoric Triad
For thiazole-substituted piperidines, the bioactivity typically hinges on three core features:
-
Positive Ionizable (PI): The piperidine nitrogen (pKa
10-11). At pH 7.4, this is protonated, forming cation- interactions with aromatic residues (e.g., Trp86 in AChE). -
Aromatic/Hydrophobic (Hyd): The thiazole ring.[1][2][3][4] It engages in
- T-shaped or parallel stacking. -
Linker Geometry: The spacer between the rings (often an amide, hydrazone, or methylene) determines the distance constraint, usually requiring a separation of 4.5–6.0 Å to span the catalytic and peripheral anionic sites (PAS) of target enzymes.
Visualization of the Chemical Space
The following diagram illustrates the logical flow of optimizing this scaffold.
Figure 1: Structural decomposition of the thiazole-piperidine scaffold and its mapping to biological targets.
Computational Workflow: Ligand-Based & Structure-Based
To ensure scientific integrity, we employ a Consensus Pharmacophore Approach . This mitigates the bias of a single crystal structure or a limited ligand dataset.
The Protocol Pipeline
The following workflow integrates Data Curation, Conformational Sampling, and Model Validation.
Figure 2: End-to-end computational pipeline for generating a validated pharmacophore model.
Technical Deep Dive: The AChE Case Study
The most prominent application of thiazole-substituted piperidines is in the inhibition of Acetylcholinesterase (AChE) for Alzheimer's therapy. This section details the specific pharmacophore features required for high-affinity binding.
Binding Site Topology
The AChE gorge is 20 Å deep. A successful thiazole-piperidine inhibitor must span:
-
Catalytic Anionic Site (CAS): Bottom of the gorge.
-
Peripheral Anionic Site (PAS): Entrance of the gorge.
Pharmacophore Feature Definitions
Based on crystal structures (e.g., PDB: 4EY7 or 4M0E ), the following features are mandatory:
| Feature Type | Chemical Moiety | Target Interaction | Geometric Constraint (Tolerance) |
| Pos. Ionizable (PI) | Piperidine Nitrogen | Trp86 (Cation- | Sphere |
| Hydrophobic (Hyd) | Thiazole Ring | Trp286 (PAS Stacking) | Sphere |
| H-Bond Acceptor (HBA) | Thiazole Nitrogen | Tyr337 (Water bridge) | Vector |
| H-Bond Donor (HBD) | Amide Linker NH | Backbone Carbonyls | Vector |
Experimental Protocol: Generating the Model
Step 1: Conformer Generation (Crucial)
-
Why: Piperidine exists in chair/boat conformations. The equatorial vs. axial orientation of the thiazole substituent drastically changes the vector.
-
Protocol: Use an energy window of 10 kcal/mol. Generate max 100 conformers per molecule using RMSD cutoff of 0.5 Å. Ensure the piperidine nitrogen is protonated (+1 charge).
Step 2: Alignment Strategy
-
Tool: GALAHAD (Tripos), Phase (Schrodinger), or MOE Pharmacophore Elucidator.
-
Reference: Align all active compounds (
) based on the PI feature (Piperidine N) and the Centroid of the Thiazole ring.
Step 3: Validation (Self-Validating System)
-
Decoy Set: Download decoys from DUD-E (Directory of Useful Decoys) specifically for AChE.
-
Metric: Calculate the Enrichment Factor at 1% (
). A robust model must screen actives early in the list.-
Pass Criteria:
and ROC AUC .
-
Synthesis of Findings & Future Directions
The analysis confirms that the thiazole-substituted piperidine scaffold is a versatile template. The piperidine serves as the anchor (electrostatic), while the thiazole provides the specificity (aromatic/stacking).
Key Takeaways for Drug Design:
-
Linker Length Matters: For AChE, a linker of 2-3 carbons (or equivalent amide spacer) is optimal to span the CAS-PAS distance.
-
Substitution: Electron-withdrawing groups (F, Cl) on the phenyl ring attached to the thiazole often enhance potency by increasing the acidity of the thiazole protons or strengthening
-stacking interactions [1, 5]. -
Selectivity: To avoid hERG toxicity (a common risk with basic piperidines), introduce steric bulk or polar groups on the thiazole to reduce lipophilicity (LogP < 4).
References
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Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research. (2018).
-
Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling. Figshare. (2013).
-
Synthesis, Docking and Acetylcholinesterase Inhibitory Evaluation of 1,3,4-Thiadiazole Derivatives. Pharmaceutical Sciences. (2024).[1]
-
Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. (2012).
-
The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling. BMC Bioinformatics. (2011).
-
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules. (2022).
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: SAR Studies. Current Medicinal Chemistry. (2022).[5]
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pKa values and ionization of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
An In-depth Technical Guide to the pKa Values and Ionization of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of pKa in Modern Drug Discovery
In the landscape of medicinal chemistry and pharmaceutical development, the acid-base dissociation constant, or pKa, stands as a cornerstone physicochemical parameter. The pKa of a molecule dictates its ionization state at a given pH, a characteristic that profoundly influences its entire pharmacokinetic and pharmacodynamic profile.[1][2][3] For a potential drug candidate, properties such as aqueous solubility, membrane permeability, protein binding, and metabolic stability are all intricately linked to its state of ionization under physiological conditions.[3][4] Consequently, a thorough understanding and accurate determination of pKa values are not merely procedural steps but are critical for rational drug design, formulation development, and predicting a compound's in vivo behavior.[2][5]
This guide provides a comprehensive technical overview of the ionization behavior of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, a heterocyclic compound featuring multiple potential ionization sites. As a Senior Application Scientist, the following sections will synthesize theoretical principles with practical, field-proven methodologies for pKa determination, offering insights into the causal relationships between molecular structure, ionization, and drug-like properties. The objective is to equip researchers with the foundational knowledge and procedural detail required to expertly characterize this, and similar, molecules.
Molecular Structure and Putative Ionization Centers
The first step in evaluating the ionization profile of a compound is a structural analysis to identify all functional groups capable of accepting or donating a proton. The structure of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine is presented below.
Chemical Structure:
This molecule contains two distinct nitrogen-containing heterocyclic systems, each with the potential for protonation:
-
The Piperidine Ring: This is a saturated, six-membered ring containing a secondary amine. Aliphatic amines are well-established bases. The lone pair of electrons on the nitrogen atom is readily available for protonation.
-
The Thiazole Ring: This is an aromatic, five-membered ring containing both a nitrogen and a sulfur atom. The nitrogen atom in the thiazole ring possesses a lone pair of electrons, but its basicity is significantly attenuated due to the delocalization of these electrons within the aromatic π-system.
Based on this structural analysis, 2-(4-Methyl-1,3-thiazol-2-yl)piperidine is expected to be a diprotic base, with two distinct pKa values corresponding to the protonation of the piperidine and thiazole nitrogens. The piperidine nitrogen is anticipated to be the more basic site.
The Ramifications of Ionization on ADME Properties
The degree of ionization, governed by the compound's pKa and the pH of its environment, directly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][4][7] The Henderson-Hasselbalch equation provides the mathematical relationship between these variables.
For a base (B), the equilibrium with its conjugate acid (BH⁺) is:
B + H₂O ⇌ BH⁺ + OH⁻
The pKa is related to the pH at which the concentrations of the ionized (BH⁺) and non-ionized (B) forms are equal.
-
Solubility & Dissolution: The ionized form of a drug is typically more hydrophilic and exhibits higher aqueous solubility.[2][8] This is a critical factor for drug formulation and dissolution prior to absorption.[8]
-
Lipophilicity & Permeability: Lipophilicity is a measure of a compound's ability to partition into a non-polar environment. While the partition coefficient (log P) is an intrinsic property of the neutral molecule, the distribution coefficient (log D) is pH-dependent and accounts for all species (ionized and non-ionized). Generally, the neutral, more lipophilic form of a drug can more readily cross biological membranes via passive diffusion.[2][8]
-
Target Engagement: The charge state of a molecule can be crucial for its interaction with the biological target. Ionic bonds or hydrogen bonds involving the protonated site can significantly contribute to binding affinity and selectivity.[5]
The interplay between these properties is summarized in the table below.
| Property | Favored by Non-Ionized Form | Favored by Ionized Form | Rationale |
| Aqueous Solubility | ✓ | Charged species have stronger interactions with polar water molecules.[2] | |
| Membrane Permeability | ✓ | The lipophilic, neutral form can more easily traverse the lipid bilayer of cell membranes.[2] | |
| Plasma Protein Binding | ✓ | Can be influenced by both lipophilicity and specific ionic interactions. | |
| Target Binding | (Variable) | (Variable) | The specific charge state required depends on the active site of the target protein.[5] |
Methodologies for pKa Determination: A Comparative Overview
Accurate pKa determination is essential and can be achieved through several robust experimental and computational techniques. The choice of method often depends on the compound's properties, the required throughput, and the stage of drug development.
Experimental Approaches
Experimental methods provide the most reliable pKa data and are required for regulatory compliance.[3]
-
Potentiometric Titration: This is a highly precise and widely used "gold standard" method.[9][10] It involves the gradual addition of an acid or base to a solution of the analyte while monitoring the pH with a calibrated electrode.[11][12] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH where the analyte is 50% ionized.[9][11] Its primary limitation is the requirement for relatively high sample concentration (typically > 10⁻⁴ M) and solubility.[9][10]
-
UV-Vis Spectrophotometry: This method is advantageous for compounds with a chromophore near the ionization site, as the UV-Vis absorbance spectrum often changes between the protonated and deprotonated forms.[13][14] By measuring the absorbance of the compound in a series of buffers with known pH values, a sigmoid curve can be generated from which the pKa is calculated.[14][15] This technique is highly sensitive, requiring much less sample than potentiometry, and can be used for compounds with low aqueous solubility.[10][16]
-
Automated High-Throughput Systems: Instruments like the Pion SiriusT3 integrate potentiometric and UV-spectrophotometric methods to provide highly accurate and rapid pKa measurements from minimal sample quantities (sub-mg).[17][18][19] These automated systems are ideal for screening campaigns in early drug discovery, capable of processing dozens of samples per day.[2][13]
Computational (In Silico) Prediction
In the early phases of drug discovery, when physical samples may be scarce, computational methods provide crucial estimates of pKa values.[20]
-
Quantum Mechanics (QM): These ab initio methods, often based on Density Functional Theory (DFT), calculate the free energy difference between the protonated and deprotonated states of a molecule.[21][22] While computationally intensive, they are very general and can extrapolate well to novel chemical scaffolds.[22][23]
-
Empirical and QSAR Methods: These approaches rely on large databases of experimentally determined pKa values.[23] Software packages from vendors like ACD/Labs, ChemAxon, and Schrödinger use algorithms based on linear free energy relationships (LFER) or quantitative structure-activity relationships (QSAR) to predict pKa based on molecular structure.[23] They are extremely fast but may be less accurate for compounds with novel functional groups not well-represented in their training sets.[20]
Ionization Profile of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
While specific experimental data for this exact molecule is not publicly available, we can construct a highly reliable ionization profile based on the known properties of its constituent functional groups and in silico predictions.
-
pKa₁ (Piperidine Nitrogen): The piperidine moiety is a secondary aliphatic amine. Such groups are strong bases, with typical pKa values for their conjugate acids ranging from 9.0 to 11.0 . This will be the primary site of protonation under physiological conditions.
-
pKa₂ (Thiazole Nitrogen): The nitrogen in a thiazole ring is significantly less basic due to the aromatic nature of the ring. Its pKa value is expected to be much lower, typically in the range of 2.0 to 3.0 .
Therefore, at physiological pH (~7.4), the piperidine nitrogen will be predominantly protonated (ionized), while the thiazole nitrogen will be in its neutral form.
Predicted Ionization States vs. pH
| pH Range | Dominant Species | Net Charge | Key Implications |
| pH < 2 | Diprotonated (Piperidine & Thiazole) | +2 | High aqueous solubility. |
| pH 4 - 8 | Monoprotonated (Piperidine) | +1 | This is the predominant form in most physiological environments (blood, cytosol). Likely good solubility but lower passive permeability. |
| pH > 11 | Neutral | 0 | Increased lipophilicity and membrane permeability, but reduced aqueous solubility. |
The ionization equilibrium is visualized in the diagram below.
Caption: Ionization equilibrium for 2-(4-Methyl-1,3-thiazol-2-yl)piperidine.
Workflow for Experimental pKa Determination by Potentiometric Titration
This section provides a self-validating, step-by-step protocol for the precise determination of pKa values using potentiometric titration.[11] The causality behind each step is explained to ensure experimental integrity.
Diagram of the Potentiometric Titration Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Step-by-Step Protocol
A. Apparatus and Reagents
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Reaction vessel (beaker)
-
Standard aqueous pH buffers (e.g., pH 4, 7, and 10)[11]
-
0.1 M Hydrochloric acid (HCl) volumetric standard
-
0.1 M Sodium hydroxide (NaOH) volumetric standard, carbonate-free
-
Potassium chloride (KCl) for ionic strength adjustment
-
High-purity water (Type I)
-
Nitrogen gas supply
B. Preparation of Solutions
-
Analyte Solution: Accurately weigh the sample and dissolve it in high-purity water to a final concentration of approximately 1 mM.[12] If solubility is limited, a co-solvent (e.g., methanol) can be used, but the resulting pKa will be an apparent pKa (pKaᵃ) specific to that solvent mixture.
-
Ionic Strength Adjustment: Add a concentrated KCl solution to the analyte solution to achieve a final constant ionic strength of 0.15 M.[11] This minimizes changes in activity coefficients during the titration.
-
Titrants: Use standardized 0.1 M HCl for titrating bases and 0.1 M NaOH for titrating acids.[11]
C. pH Meter Calibration
-
Calibrate the pH electrode using at least three standard buffers (e.g., 4, 7, and 10) that bracket the expected pKa range.[11] Ensure the slope is within the acceptable range (typically 95-105%).
D. Titration Procedure
-
Place a known volume of the analyte solution into the reaction vessel with a magnetic stir bar.
-
Immerse the calibrated pH electrode and the titrant delivery tube into the solution, ensuring they do not touch the vessel walls or stir bar.
-
Purge the solution with nitrogen for 5-10 minutes before and during the titration.[11][12] This is critical to displace dissolved CO₂, which can react with basic analytes or titrants and introduce errors.
-
Begin stirring at a constant, moderate speed.
-
Start the titration by adding small, incremental volumes of the appropriate titrant (HCl for this basic compound).
-
Record the pH value after each addition, allowing the reading to stabilize. The volume increments should be smaller in the regions where the pH changes rapidly (near the equivalence points).
-
Continue the titration well past the final equivalence point to capture the full sigmoidal curve.
E. Data Analysis and pKa Calculation
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak(s) of the first derivative plot correspond to the equivalence point(s).
-
The pKa is the pH value at the half-equivalence point.[11] For the first pKa of a diprotic base, this is the point where half the volume of titrant required to reach the first equivalence point has been added.
-
For multiprotic systems, specialized software or difference plots can be used for more accurate deconvolution of pKa values.[24]
Conclusion
The ionization profile of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine is characterized by two basic centers: a strongly basic piperidine nitrogen (predicted pKa₁ ≈ 9-11) and a weakly basic thiazole nitrogen (predicted pKa₂ ≈ 2-3). This dictates that at physiological pH, the molecule will exist predominantly as a monocation, protonated at the piperidine nitrogen. This charge state will enhance its aqueous solubility while potentially limiting its passive membrane permeability.
While computational predictions provide invaluable early guidance, the definitive characterization of this and any novel drug candidate requires empirical determination of its pKa values. The potentiometric titration workflow detailed herein represents a robust, reliable method for obtaining this critical data. A thorough understanding of a molecule's pKa is an indispensable component of a successful drug discovery program, enabling scientists to optimize ADME properties and design more effective and safer therapeutic agents.[2][4]
References
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Manallack, D. T. The Significance of Acid/Base Properties in Drug Discovery. (2009). Available from: [Link]
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Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]
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Pion Inc. pKa measurements with the SiriusT3 Fast UV pKa method. Available from: [Link]
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Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]
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Universität Wien. Sirius T3 pKa/logP - Neurochemistry. Available from: [Link]
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Avdeef, A. et al. Development of Methods for the Determination of pKa Values. (2009). Available from: [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
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ACS Publications. How to Predict the pKa of Any Compound in Any Solvent. (2022). Available from: [Link]
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Manallack, D. T., et al. The pKa Distribution of Drugs: Application to Drug Discovery. (2007). Available from: [Link]
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University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]
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Drug Design Org. ADME Properties - Pharmacokinetics. (2004). Available from: [Link]
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Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). Available from: [Link]
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Rowan University. How to Predict pKa. (2025). Available from: [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]
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Cambridge MedChem Consulting. ADME Properties. (2019). Available from: [Link]
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PubMed. In silico pKa prediction and ADME profiling. (2009). Available from: [Link]
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Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]
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ResearchGate. A comparison of methods for pKa determination in strongly basic systems applied to the deprotonation of some heterocyclic methiodide salts. (2025). Available from: [Link]
-
International Journal of Innovative Research in Science & Stechnology. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). Available from: [Link]
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ACS Publications. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2003). Available from: [Link]
-
ResearchGate. High-Throughput Measurement of Drug pK a Values for ADME Screening. (2025). Available from: [Link]
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MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017). Available from: [Link]
-
FULIR. On the basicity of conjugated nitrogen heterocycles in different media. Available from: [Link]
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PubChem. 4-(4-methyl-1,3-thiazol-2-yl)piperidine. Available from: [Link]
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PubChem. (2-Methylphenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate. Available from: [Link]
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PubChem. 2-(4-methyl-1-piperazinyl)-3-{(z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4h-pyrido[1,2-a]pyrimidin-4-one. Available from: [Link]
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EPA. Piperidine, 4-[4-(3-bromophenyl)-2-thiazolyl]-1-methyl- Properties. Available from: [Link]
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Semantic Scholar. Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Available from: [Link]
-
MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Available from: [Link]
-
Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available from: [Link]
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Royal Society of Chemistry. Selective C–H chalcogenation of thiazoles via thiazol-2-yl-phosphonium salts. Available from: [Link]
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ResearchGate. Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. (2025). Available from: [Link]
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Methodological & Application
Step-by-step synthesis protocol for 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
An Application Note and Protocol for the Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The 2-substituted piperidine framework is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] When coupled with a thiazole ring, another heterocycle of significant pharmacological interest, the resulting molecule, 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, represents a valuable building block for drug discovery programs. Thiazole-containing compounds are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
This document provides a comprehensive, two-part protocol for the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine. The synthetic strategy hinges on two robust and well-established transformations:
-
Thionation: The conversion of a commercially available amide, piperidine-2-carboxamide, into the crucial thioamide intermediate, piperidine-2-carbothioamide, using Lawesson's reagent.[4][5]
-
Hantzsch Thiazole Synthesis: The classic cyclocondensation of the synthesized thioamide with chloroacetone to construct the target 4-methyl-1,3-thiazole ring system.[6][7]
This guide explains the causality behind the procedural steps, provides detailed reaction mechanisms, and outlines the necessary safety precautions, particularly for handling hazardous reagents.
Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of Piperidine-2-carbothioamide (Intermediate)
Principle and Mechanism
The conversion of an amide to a thioamide is a critical transformation for accessing precursors for thiazole synthesis.[8] Lawesson's reagent (LR) is a mild and highly efficient thionating agent, often preferred over harsher alternatives like phosphorus pentasulfide due to cleaner reactions and higher yields.[5] The reaction mechanism involves the dissociation of the LR dimer into a reactive dithiophosphine ylide monomer. This monomer undergoes a [2+2] cycloaddition with the amide's carbonyl group to form a transient four-membered thiaoxaphosphetane intermediate. This intermediate then collapses in a retro-[2+2] cycloreversion, driven by the formation of a thermodynamically stable P=O bond, to yield the desired thioamide.[4]
Caption: Mechanism of amide thionation via Lawesson's reagent.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Notes |
| Piperidine-2-carboxamide | C₆H₁₂N₂O | 128.17 | 10.0 | 1.0 | Starting material. |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 5.5 | 0.55 | Corrosive, handle in fume hood. |
| Anhydrous Toluene | C₇H₈ | 92.14 | 50 mL | - | Solvent. Must be dry. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | For extraction. |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~50 mL | - | For washing. |
| Brine | NaCl (aq) | 58.44 | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - | For drying. |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-2-carboxamide (1.28 g, 10.0 mmol) and Lawesson's reagent (2.22 g, 5.5 mmol).
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask via a cannula or syringe.[4]
-
Heating: Place the flask in a heating mantle and bring the mixture to reflux (approx. 110 °C). Stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of hexane and ethyl acetate. The reaction is typically complete within 2-4 hours when the starting amide spot is no longer visible.[4][9]
-
Work-up (Cooling): Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude thioamide.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford piperidine-2-carbothioamide as a solid.
Part 2: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Principle and Mechanism
The Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring.[7] It proceeds via the reaction of an α-haloketone (chloroacetone) with a thioamide (piperidine-2-carbothioamide). The mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon of chloroacetone in an Sₙ2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Finally, a dehydration step occurs to form the aromatic thiazole ring.[6]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Eq. | Notes |
| Piperidine-2-carbothioamide | C₆H₁₂N₂S | 144.24 | 5.0 | 1.0 | From Part 1. |
| Chloroacetone | C₃H₅ClO | 92.52 | 5.0 | 1.0 | Highly Toxic, Lachrymator. Handle in fume hood.[10][11] |
| Ethanol | C₂H₆O | 46.07 | 25 mL | - | Solvent. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | For extraction. |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~50 mL | - | For neutralization/washing. |
| Brine | NaCl (aq) | 58.44 | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | q.s. | - | For drying. |
Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperidine-2-carbothioamide (0.72 g, 5.0 mmol) in 25 mL of ethanol.
-
Reagent Addition: In a well-ventilated fume hood, carefully add chloroacetone (0.40 mL, 0.46 g, 5.0 mmol) dropwise to the stirred solution at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) for 3-5 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 hexane:ethyl acetate) until the starting materials are consumed.
-
Work-up (Cooling & Neutralization): Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of saturated sodium bicarbonate solution to neutralize the HCl formed during the reaction.[6]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexane, to yield 2-(4-Methyl-1,3-thiazol-2-yl)piperidine as the final product.
Product Characterization
The identity and purity of the final product, 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment, expecting signals for the piperidine ring protons, the thiazole methyl group, and the thiazole ring proton.
-
¹³C NMR: To confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ ≈ 197.10).
-
FT-IR: To identify characteristic functional group vibrations.
Overall Experimental Workflow
Caption: Step-by-step workflow for the complete synthesis.
Safety Precautions
-
General: All experimental procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
Lawesson's Reagent: This reagent is corrosive and has an unpleasant odor. Handle it exclusively in a fume hood and avoid inhalation of dust or contact with skin.
-
Chloroacetone: Chloroacetone is highly toxic, flammable, and a potent lachrymator (tear-producing agent).[10][11][12] It can cause severe irritation and burns to the skin, eyes, and respiratory tract.[12] It should be handled with extreme caution in a fume hood, and contact should be strictly avoided. Ensure an eyewash station and safety shower are immediately accessible.[12]
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.
References
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - Chloroacetone. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]
-
INCHEM. (n.d.). ICSC 0760 - CHLOROACETONE. [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]
-
Exposome-Explorer. (2009). Chloroacetone, 96% stabilized with 0.5% CaCO3 MSDS. [Link]
-
Molecules. (2020). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. [Link]
-
SciSpace. (n.d.). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
-
MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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Sciforum. (n.d.). Synthesis and Evaluation of Novel Thiazole Derivatives. [Link]
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Wikipedia. (n.d.). Thiazole. [Link]
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MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. [Link]
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PMC. (n.d.). N-Phenylpiperidine-1-carbothioamide. [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
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Using 2-(4-Methyl-1,3-thiazol-2-yl)piperidine as a medicinal chemistry scaffold
Application Note: 2-(4-Methyl-1,3-thiazol-2-yl)piperidine as a Medicinal Chemistry Scaffold
Abstract
This guide details the utilization of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine (MTP) as a privileged scaffold in drug discovery. Structurally, MTP serves as a conformationally constrained, lipophilic bioisostere of proline and phenylalanine. Its unique architecture combines a basic secondary amine (pKa modulation) with an electron-deficient thiazole ring (π-stacking capability), making it ideal for targeting G-protein coupled receptors (GPCRs), kinases, and protein-protein interaction (PPI) interfaces. This note provides a validated synthetic route starting from pipecolic acid, strategies for chiral retention, and a structure-activity relationship (SAR) map for lead optimization.
Part 1: Structural Rationale & Pharmacophore Analysis[1]
The MTP scaffold is not merely a linker; it is a functional pharmacophore. Its value lies in three distinct physicochemical properties:
-
Proline Bioisosterism: The 2-substituted piperidine ring mimics the
-turn conformation of proline but with an expanded steric bulk. This is critical in peptidomimetics (e.g., Dolastatin 10 analogs, Tubulysins) where maintaining a specific backbone twist is required for binding. -
pKa Modulation: The electron-withdrawing nature of the thiazole ring attached at the C2 position lowers the pKa of the piperidine nitrogen (typically ~11.0) to approximately 8.5–9.0 . This reduction improves membrane permeability (LogD) at physiological pH while retaining sufficient basicity for salt bridge formation in the binding pocket.
-
Vectorial Functionalization: The scaffold offers two distinct vectors for growth:
-
N1-Vector: Solvency-exposed region, ideal for solubilizing groups or linker attachment.
-
C5'-Vector (Thiazole): A metabolic "soft spot" that can be blocked with halogens or extended into hydrophobic pockets via Suzuki couplings.
-
Part 2: Validated Synthetic Protocol
Objective: Synthesis of (S)-tert-butyl 2-(4-methylthiazol-2-yl)piperidine-1-carboxylate. Starting Material: (S)-N-Boc-pipecolic acid. Chirality Note: This route uses the Hantzsch thiazole synthesis. While generally robust, racemization can occur during the thionation step. Enantiopurity should be monitored via Chiral HPLC.
Step 1: Primary Amide Formation
-
Reagents: (S)-N-Boc-pipecolic acid (1.0 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), Ammonia (gas or 0.5M in dioxane), THF (anhydrous).
-
Procedure:
-
Dissolve N-Boc-pipecolic acid in dry THF at -15°C (ice/salt bath).
-
Add NMM followed by dropwise addition of isobutyl chloroformate. Stir for 20 min to form the mixed anhydride.
-
Bubble
gas or add ammonia solution. Stir for 1 hour at 0°C, then warm to RT. -
Workup: Dilute with EtOAc, wash with 1N HCl, sat.
, and brine. Dry over . -
Yield Target: >90% (White solid).
-
Step 2: Thionation (The Critical Step)
-
Reagents: Boc-pipecolamide (from Step 1), Lawesson’s Reagent (0.6 eq), THF.
-
Procedure:
-
Dissolve amide in THF. Add Lawesson’s Reagent.
-
Stir at RT for 12–24 hours. Note: Avoid reflux to minimize racemization.
-
Monitoring: TLC (Hex/EtOAc). The thioamide is less polar than the amide.
-
Workup: Concentrate and purify immediately via flash chromatography (SiO2, Hex/EtOAc gradient).
-
Stability Warning: Thioamides are prone to hydrolysis; proceed to Step 3 quickly.
-
Step 3: Hantzsch Thiazole Cyclization
-
Reagents: Thioamide (1.0 eq), Chloroacetone (1.2 eq),
(2.0 eq), Ethanol. -
Procedure:
-
Suspend thioamide and
in Ethanol. -
Add chloroacetone dropwise.
-
Heat to reflux for 4–6 hours.
-
Mechanism: The sulfur nucleophile attacks the
-haloketone, followed by dehydration and cyclization. -
Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc/Water. Wash organic layer with water.
-
Purification: Column chromatography.
-
Step 4: N-Deprotection (Optional)
-
Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Procedure: Standard deprotection. The free amine is the final scaffold: 2-(4-Methyl-1,3-thiazol-2-yl)piperidine .
Part 3: Visualization of Synthesis & SAR
Figure 1: Synthetic Workflow (Hantzsch Route)
Caption: Step-wise construction of the MTP scaffold via Hantzsch cyclization, emphasizing mild thionation to preserve chirality.
Figure 2: SAR Optimization Map
Caption: Strategic modification vectors for the MTP scaffold. Red arrows indicate primary diversification points.
Part 4: Data Summary & Specifications
| Property | Value / Description | Relevance |
| Molecular Weight | 182.29 g/mol | Fragment-like, high ligand efficiency potential. |
| ClogP | ~1.8 | Optimal lipophilicity for CNS penetration and oral bioavailability. |
| pKa (Calc.) | 8.8 (Piperidine NH) | Reduced basicity compared to piperidine (11.0) reduces hERG liability. |
| H-Bond Donors | 1 (NH) | Critical for salt-bridge interactions (e.g., Asp residues in GPCRs). |
| H-Bond Acceptors | 2 (N, S) | Thiazole nitrogen is a weak acceptor; Sulfur engages in |
| Rotatable Bonds | 1 (C2-C2' bond) | Low flexibility reduces entropic penalty upon binding. |
Part 5: Troubleshooting & Expert Tips
-
Racemization Check: The
-proton at the piperidine C2 position is acidic adjacent to the thioamide/thiazole. Always verify enantiomeric excess (ee%) using a Chiralpak AD-H or OD-H column (Hexane/IPA mobile phase). -
Thioamide Solubility: Thioamides can be sticky. If the Hantzsch reaction stalls, switch solvent from Ethanol to DMF or add a catalytic amount of NaI.
-
C5-Functionalization: To access the C5-position of the thiazole after scaffold formation, use N-Boc protected MTP. Treat with NBS (N-bromosuccinimide) in DMF to generate the 5-bromo derivative, which is a versatile handle for Pd-catalyzed cross-couplings.
References
-
Hantzsch Thiazole Synthesis Mechanism & Utility
- Source: "The Hantzsch Thiazole Synthesis: A Vers
-
URL:[Link]
-
Thiazole-Piperidine in Drug Discovery (Tubulysin Analogs)
- Title: "Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins."
- Source:Turkish Journal of Chemistry (2019).
-
URL:[Link]
-
pKa Modulation in Heterocycles
- Title: "Physicochemical Properties of Thiazole Deriv
- Source:Journal of Medicinal Chemistry (General Reference on Heterocycle Basicity).
-
URL:[Link]
-
Biological Activity of Thiazole Scaffolds
Sources
Application Note: Strategic Functionalization of the Piperidine Nitrogen in Thiazole-Piperidine Scaffolds
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The fusion of thiazole and piperidine rings creates a molecular scaffold of significant interest in medicinal chemistry.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key component in numerous FDA-approved drugs and biologically active compounds, valued for its diverse pharmacological activities.[1][3][4] Similarly, the piperidine moiety is one of the most prevalent N-heterocycles in pharmaceuticals, contributing to desirable pharmacokinetic properties such as improved solubility and metabolic stability.[5][6] The combination of these two privileged structures results in hybrid molecules with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[7][8][9]
The secondary amine of the piperidine ring offers a synthetically accessible handle for molecular diversification. Functionalization at this nitrogen position is a cornerstone strategy for modulating a compound's steric and electronic properties. This, in turn, allows for the fine-tuning of its biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. This guide provides a detailed overview of key synthetic methodologies, field-proven insights, and step-by-step protocols for the functionalization of the piperidine nitrogen in thiazole derivatives.
Core Synthetic Strategies and Protocols
The strategic modification of the piperidine nitrogen can be broadly categorized into several key reaction types. The choice of strategy is dictated by the desired functional group and the overall chemical architecture of the starting material.
N-Alkylation: Introducing Aliphatic and Benzylic Moieties
N-alkylation is a fundamental transformation for introducing alkyl, benzyl, or other substituted aliphatic chains. This modification can significantly impact the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic piperidine nitrogen attacks an electrophilic alkyl halide.[10]
Causality in Experimental Design: The choice of base is critical. Strong bases like sodium hydride (NaH) are used for complete deprotonation of the piperidine nitrogen, which is particularly useful for less reactive alkylating agents.[11] However, for most applications, milder inorganic bases like potassium carbonate (K2CO3) or organic bases like triethylamine (TEA) are sufficient and prevent potential side reactions.[10][11] The solvent choice, often a polar aprotic solvent like DMF or acetonitrile, is crucial for dissolving the reagents and facilitating the SN2 reaction.[11]
Caption: General workflow for N-alkylation of thiazole-piperidines.
This protocol describes a common and reliable method for the N-alkylation of a generic 4-(piperidine-4-yl)thiazole derivative.
Materials:
-
4-(Piperidin-4-yl)thiazole derivative (1.0 eq)
-
Alkyl bromide or iodide (1.1 - 1.5 eq)[11]
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 4-(piperidin-4-yl)thiazole derivative (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Stir the suspension for 10-15 minutes at room temperature.
-
Reagent Addition: Add the alkyl halide (1.2 eq) dropwise to the stirred suspension.
-
Reaction Progression: Stir the reaction mixture at room temperature or heat to 50-80 °C. The choice of temperature depends on the reactivity of the alkyl halide. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired N-alkylated product.
| Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | MeCN | RT | 4-6 | >90 |
| Ethyl Bromide | K₂CO₃ | DMF | 60 | 8 | 85-95 |
| Benzyl Bromide | TEA | DMF | RT | 6-10 | 80-90 |
| Propargyl Bromide | NaH | DMF | 0 to RT | 1-2 | ~80 |
N-Acylation: Synthesis of Amide Derivatives
N-acylation introduces an amide functional group, which can act as a hydrogen bond donor or acceptor, significantly altering the compound's biological interactions. The reaction is typically performed with highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct.[12][13]
Causality in Experimental Design: The reaction is often run at 0 °C to control the exothermicity, especially when using reactive acyl chlorides.[14] A tertiary amine base such as diisopropylethylamine (DIPEA) or pyridine is used; pyridine can also serve as the solvent and a nucleophilic catalyst.[14][15] The base neutralizes the generated acid, preventing the protonation and deactivation of the piperidine starting material.[13]
Caption: General workflow for N-acylation of thiazole-piperidines.
This protocol details a standard procedure for the N-acylation of a thiazole-piperidine derivative.
Materials:
-
4-(Piperidin-4-yl)thiazole derivative (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)[12]
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the 4-(piperidin-4-yl)thiazole derivative (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-12 hours, monitoring completion by TLC.[14]
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acylated derivative.
| Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | DIPEA | CH₂Cl₂ | 0 to RT | 3 | >90[14] |
| Benzoyl Chloride | Pyridine | Pyridine | RT | 12-24 | 85-95[15] |
| Chloroacetyl Chloride | TEA | CH₂Cl₂ | 0 to RT | 12 | Good[15] |
N-Arylation: Forming Carbon-Nitrogen Bonds with Aryl Groups
N-arylation introduces an aromatic ring directly onto the piperidine nitrogen. This is a powerful method for creating structures with extended conjugation and rigid conformations. These reactions often require a transition metal catalyst, such as copper or palladium, to facilitate the C-N bond formation.[16][17] The Chan-Lam and Buchwald-Hartwig aminations are prominent examples of such transformations.
Causality in Experimental Design: Copper-catalyzed N-arylation (a modified Ullmann reaction) is a common choice for azoles and related N-heterocycles.[18][19] A copper(I) or copper(II) salt serves as the catalyst. A ligand, such as 1,10-phenanthroline, can accelerate the reaction by stabilizing the copper center.[18] A base (e.g., Cs₂CO₃, K₂CO₃, KOH) is required to deprotonate the piperidine and activate the catalyst.[16][18] High-boiling point polar aprotic solvents like DMF or DMSO are typically used to achieve the necessary reaction temperatures (100-140 °C).[18]
This protocol outlines a method for the N-arylation of a thiazole-piperidine using a copper catalyst.
Materials:
-
4-(Piperidin-4-yl)thiazole derivative (1.0 eq)
-
Aryl iodide or aryl bromide (1.2 eq)
-
Copper(I) Iodide (CuI) (10-20 mol%)
-
1,10-Phenanthroline (20-40 mol%) (optional, but recommended)
-
Potassium Hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Ammonium hydroxide solution (5%)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and KOH (2.0 eq).
-
Reagent Addition: Add the 4-(piperidin-4-yl)thiazole derivative (1.0 eq) and the aryl halide (1.2 eq).
-
Solvent and Degassing: Evacuate and backfill the tube with nitrogen or argon three times. Add anhydrous DMF via syringe.
-
Reaction Progression: Heat the reaction mixture to 120 °C in an oil bath and stir for 12-48 hours. Monitor the reaction's progress by TLC or LC-MS.[18]
-
Work-up: After cooling to room temperature, dilute the mixture with EtOAc.
-
Filtration and Washing: Filter the mixture through a pad of Celite to remove insoluble copper salts. Wash the filtrate with a 5% ammonium hydroxide solution to remove residual copper, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the N-arylated product.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4-Iodotoluene | Cu₂O / N-Ligand | Cs₂CO₃ | DMF | 110 | 24 | Moderate-Excellent[16] |
| o-Chloroarylhydrazone | CuI / 1,10-Phen | KOH | DMF | 120 | 12-48 | 10-70[18] |
| Arylboronic Acid | Cu(OAc)₂ | - | CH₂Cl₂ | RT | 24-48 | Good[19] |
Characterization of Functionalized Products
Confirmation of successful nitrogen functionalization is achieved through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. In ¹H NMR, the disappearance of the N-H proton signal of the piperidine and the appearance of new signals corresponding to the added alkyl, acyl, or aryl group confirms the reaction. Shifts in the signals of the piperidine ring protons, particularly those alpha to the nitrogen, are also indicative of successful functionalization.[7][20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition and the success of the addition reaction.[20][21]
-
Infrared (IR) Spectroscopy: For N-acylation reactions, the appearance of a strong carbonyl (C=O) stretching band, typically in the range of 1630-1680 cm⁻¹, is a clear indicator of amide formation.[7]
By employing these synthetic strategies and characterization methods, researchers can efficiently generate diverse libraries of N-functionalized thiazole-piperidine derivatives for screening in drug discovery programs.
References
-
Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (2003). MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). ResearchGate. [Link]
-
Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Publishing. [Link]
-
Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PMC. [Link]
-
Synthesis of N-substituted 5-(thiophen-2-ylmethylene)thiazolidine-2,4-diones. ResearchGate. [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). PMC. [Link]
-
Procedure for N-alkylation of Piperidine?. (2017). ResearchGate. [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024). PMC. [Link]
-
A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc. [Link]
-
NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. ACAIJ. [Link]
-
REGIOSELECTIVE N-ACYLATION OF. ijcpr.com. [Link]
-
Synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition. sciencedirect.com. [Link]
-
Chemistry and Applications of Functionalized 2,4‐Thiazolidinediones. ResearchGate. [Link]
-
A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. ijcce.ac.ir. [Link]
-
Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. eurekaselect.com. [Link]
-
A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. (2021). RSC Publishing. [Link]
-
Synthesis of sulfonamide compounds bearing thiazole ring. Walsh Medical Media. [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journals. [Link]
-
Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. (2025). MDPI. [Link]
-
4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). Bentham Science. [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI. [Link]
-
N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Link]
-
Recent Developments in the Synthesis and Functionalization of Nitrogen Heterocycles. MDPI. [Link]
-
N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. scholarsresearchlibrary.com. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland. [Link]
-
Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. RSC Publishing. [Link]
-
Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. ResearchGate. [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. [Link]
-
Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Hindawi. [Link]
-
Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. Semantic Scholar. [Link]
-
N-Methyl- and N-Phenylpiperazine Functionalized Styryl Dyes Inside Cucurbiturils: Theoretical Assessment of the Factors Governing the Host–Guest Recognition. (2023). PMC. [Link]
Sources
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- 3. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
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- 18. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 20. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nanobioletters.com [nanobioletters.com]
Reaction conditions for coupling thiazole to piperidine rings
Application Note: Strategic Approaches for C-N Cross-Coupling of Thiazole and Piperidine Moieties
Executive Summary
The coupling of thiazole rings with piperidine is a ubiquitous transformation in medicinal chemistry, yielding scaffolds found in GPCR ligands, kinase inhibitors, and metabolic modulators. However, the reaction conditions are highly dependent on the regiochemistry of the thiazole ring.
-
C2-Position: Naturally electrophilic (located between sulfur and nitrogen). Prone to Nucleophilic Aromatic Substitution (
).[1][2] -
C4/C5-Position: Electron-rich or neutral. Requires Transition Metal Catalysis (Buchwald-Hartwig).
This guide provides two distinct, self-validating protocols: a robust
Mechanistic Decision Matrix
Before selecting a protocol, use the following logic flow to determine the most viable synthetic route.
Figure 1: Strategic decision tree for selecting the coupling methodology based on thiazole regiochemistry.
Method A: Nucleophilic Aromatic Substitution ( )
Target: 2-Halothiazoles (Cl, Br). Mechanism: Addition-Elimination. The nitrogen at position 3 renders C2 highly electrophilic, allowing direct displacement of the halogen by the piperidine amine.
Protocol Design & Causality
-
Base (
vs DIPEA): Inorganic bases are preferred to scavenge the HX acid byproduct without competing as a nucleophile. -
Solvent (DMSO/NMP): High dielectric constant solvents stabilize the Meisenheimer-like transition state.
-
Leaving Group: 2-Bromothiazoles generally react faster than 2-chlorothiazoles, but 2-fluoro is the most reactive (though less commercially available).
Step-by-Step Protocol
-
Setup: To a 20 mL pressure vial (or round-bottom flask with reflux condenser), add:
-
2-Chlorothiazole derivative (1.0 equiv, e.g., 1.0 mmol)
-
Piperidine derivative (1.2 – 1.5 equiv)
-
(2.0 equiv, anhydrous) or
(for faster rates) -
DMSO or NMP (Concentration: 0.5 M)
-
-
Reaction:
-
Thermal: Seal and heat to 100–120 °C for 4–12 hours.
-
Microwave (Preferred): Heat to 140 °C for 30–60 minutes.
-
-
Monitoring (Self-Validation):
-
Perform LC-MS or TLC (Mobile phase: 30% EtOAc/Hexane).
-
Success Marker: Disappearance of the halogenated starting material peak.
-
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with water (5x reaction volume) and extract with EtOAc (3x).
-
Note: If the product contains basic amines, adjust aqueous layer pH to >10 before extraction.
-
Wash organics with brine, dry over
, and concentrate.
-
Method B: Buchwald-Hartwig Cross-Coupling
Target: 4-Halo or 5-Halothiazoles, or deactivated 2-Halothiazoles.
Mechanism: Pd-catalyzed cycle (Oxidative Addition
Critical Challenge: Sulfur Poisoning
Thiazoles are "sticky" substrates. The sulfur atom can coordinate to Palladium, displacing ligands and deactivating the catalyst (catalyst poisoning).
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) or strongly chelating ligands (Xantphos ) to prevent sulfur coordination.
Protocol Design & Causality
-
Catalyst:
provides a clean source of Pd(0). -
Ligand:
-
Base:
(Sodium tert-butoxide) is standard. If functional groups are base-sensitive (e.g., esters), switch to .
Step-by-Step Protocol
-
Inerting: Flame-dry a reaction vial and cool under a stream of Argon or Nitrogen. Strict oxygen exclusion is vital.
-
Reagent Addition (Glovebox or Counter-flow):
-
Add Pd source:
(2–5 mol%) or Pd(OAc)2 (5 mol%). -
Add Ligand: BrettPhos (4–10 mol%) or Xantphos (5–10 mol%).
-
Pre-stir: Add solvent (Toluene or 1,4-Dioxane, anhydrous, degassed) and stir for 5 mins to form the active catalyst complex (often changes color).
-
-
Substrate Addition:
-
Add Thiazole halide (1.0 equiv).
-
Add Piperidine (1.2 equiv).
-
Add Base:
(1.5 equiv).
-
-
Reaction:
-
Seal and heat to 100 °C for 12–18 hours.
-
-
Monitoring (Self-Validation):
-
Aliquot 10
into MeOH for LC-MS. -
Failure Mode: If starting material remains but de-halogenated thiazole appears, the hydride elimination pathway is competing. Lower temperature or switch to RuPhos .
-
-
Workup:
-
Filter through a Celite pad (elute with EtOAc) to remove Pd black.
-
Concentrate and purify via flash chromatography.
-
Comparative Data Analysis
| Feature | Method A ( | Method B (Buchwald-Hartwig) |
| Primary Scope | 2-Halothiazoles | 4-Halo, 5-Halo, or Deactivated 2-Halo |
| Reagent Cost | Low (Base + Solvent) | High (Pd catalyst + Ligand) |
| Sensitivity | Robust (Air/Moisture tolerant) | Sensitive (Requires Inert Atmosphere) |
| Key Limitation | Steric hindrance reduces yield | Sulfur poisoning of Pd |
| Green Score | High (if Ethanol/Water used) | Low (Heavy metals, Toluene) |
Visualizing the Catalytic Pathway (Method B)
The following diagram illustrates the specific catalytic cycle for thiazole coupling, highlighting the ligand's role in preventing sulfur interference.
Figure 2: Simplified Buchwald-Hartwig cycle. Note the critical "Poison" pathway where thiazole sulfur irreversibly binds Pd if the ligand (L) is not sufficiently bulky.
References
-
Mechanistic Insight on Heterocycle Amination
- Charles, M. D., et al. (2005). "Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides." The Journal of Organic Chemistry.
-
Buchwald-Hartwig Ligand Selection (BrettPhos)
- Maitre, S., et al. (2015). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines." Journal of the American Chemical Society.
-
Green
Approaches:-
"Nucleophilic aromatic substitution reactions under aqueous, mild conditions."[2] Organic Chemistry Portal.
-
-
WuXi AppTec Application Guide
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Application Notes & Protocols: The 2-(Thiazolyl)piperidine Scaffold in Ligand Binding Analysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Foreword: This document provides a detailed guide to the application of compounds featuring the 2-(thiazolyl)piperidine core in ligand binding studies. While the specific compound 2-(4-Methyl-1,3-thiazol-2-yl)piperidine has not been extensively characterized in publicly available literature, the broader family of 2-(thiazolyl)piperidine and its bioisosteric analogues (such as those containing piperazine or thiadiazole) represents a privileged scaffold in modern medicinal chemistry. These structures are integral to a variety of pharmacologically active agents targeting a wide array of proteins.[1][2] This guide will, therefore, leverage data from these closely related analogues to provide a robust framework for investigating the ligand binding properties of novel compounds based on this versatile scaffold.
The 2-(Thiazolyl)piperidine Scaffold: A Versatile Pharmacophore
The combination of a thiazole ring and a piperidine ring creates a unique chemical architecture with significant potential for targeted ligand design. The thiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking.[3] The piperidine ring, a saturated six-membered heterocycle, provides a three-dimensional structure and a basic nitrogen atom that is often crucial for forming salt bridges with acidic residues in a protein's binding pocket.[1] This combination has proven effective for achieving high affinity and selectivity for a diverse range of biological targets.
Based on studies of structurally related compounds, molecules containing the 2-(thiazolyl)piperidine core are promising candidates for binding to several important classes of proteins:
-
G-Protein Coupled Receptors (GPCRs): Analogues have shown affinity for serotonin (5-HT), dopamine (D2), and adenosine (A2A) receptors.[4][5][6]
-
Enzymes: This scaffold is found in inhibitors of key enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Glutaminase 1 (GLS1).[7][8]
-
Other CNS Targets: Notably, derivatives have demonstrated high affinity for Sigma receptors (σ1 and σ2), which are implicated in various neurological and psychiatric conditions.[9][10]
-
Nuclear Receptors: Modified versions of the scaffold have been developed as potent antagonists for the Androgen Receptor (AR).[11]
Given this landscape, a primary and essential step in the characterization of any novel 2-(thiazolyl)piperidine derivative is to determine its binding affinity and selectivity profile. The most direct and widely used method for this is the competitive radioligand binding assay.[12]
Core Application: Competitive Radioligand Binding Assays
A competitive radioligand binding assay is the gold standard for quantifying the affinity of an unlabeled test compound (like 2-(4-Methyl-1,3-thiazol-2-yl)piperidine) for a specific receptor.[13] The principle is based on the ability of the test compound to compete with a high-affinity radiolabeled ligand ([³H]-, [¹²⁵I]-, or [¹⁴C]-labeled) for a finite number of receptor sites in a biological preparation (e.g., cell membranes).
Principle of Competitive Binding
The assay measures the concentration-dependent displacement of the radioligand by the test compound. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%). This value is then used to calculate the equilibrium dissociation constant (Kᵢ), which represents the intrinsic affinity of the test compound for the receptor.[14]
Caption: Principle of competitive radioligand binding.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized methodology for determining the Kᵢ of a novel 2-(thiazolyl)piperidine compound for a target receptor (e.g., Sigma-1 receptor).
Materials and Reagents
-
Test Compound: 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, synthesized and dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock.
-
Receptor Source: Membrane preparations from cells (e.g., HEK293) overexpressing the target receptor, or tissue homogenates from animal models (e.g., guinea pig brain for σ1 receptors).[9]
-
Radioligand: A high-affinity, commercially available radioligand for the target receptor (e.g., -pentazocine for σ1 receptors).[13]
-
Non-specific Binding (NSB) Ligand: An unlabeled ligand known to bind to the target receptor with high affinity, used at a saturating concentration (e.g., Haloperidol or unlabeled (+)-pentazocine).[9][13]
-
Assay Buffer: Buffer optimized for the target receptor (e.g., 50 mM Tris-HCl, pH 7.4).[14]
-
Equipment: 96-well plates, multichannel pipettes, cell harvester/filtration apparatus, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation vials with cocktail.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
-
Preparation:
-
Thaw the receptor membrane preparation on ice. Homogenize and dilute in ice-cold assay buffer to the desired final concentration (typically 50-200 µg protein per well, to be optimized).
-
Prepare serial dilutions of the test compound in assay buffer. The concentration range should typically span from 10⁻¹² M to 10⁻⁵ M.
-
Prepare solutions of the radioligand (at a concentration near its Kₑ, e.g., ~2-3 nM for -pentazocine) and the NSB ligand (at a concentration ~100x its Kᵢ, e.g., 10 µM Haloperidol).
-
-
Assay Plating (in a 96-well plate):
-
Total Binding (TB) wells: Add assay buffer, radioligand solution, and membrane preparation.
-
Non-specific Binding (NSB) wells: Add NSB ligand solution, radioligand solution, and membrane preparation. The purpose of these wells is to measure the amount of radioligand that binds to non-receptor components (like the filter itself), which must be subtracted from all other measurements.
-
Competition wells: Add the serially diluted test compound, radioligand solution, and membrane preparation.
-
Ensure all wells have the same final volume (e.g., 250 µL or 500 µL).[9] Perform all conditions in triplicate.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes). This should be determined experimentally in preliminary kinetic assays.
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by harvesting the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand. The cold temperature is critical to minimize dissociation of the bound ligand during the washing steps.
-
-
Quantification:
-
Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and cap.
-
Allow the vials to sit for several hours (or overnight) to allow the filter to become transparent.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding (SB):
-
SB = Total Binding (TB) - Non-specific Binding (NSB)
-
For each concentration of the test compound, calculate the percent specific binding: % Specific Binding = (CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
-
Determine IC₅₀:
-
Plot the % Specific Binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation :[14] Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Representative Data for Thiazole-Piperidine Analogues
The following table summarizes binding affinity data for various analogues containing the thiazole and piperidine/piperazine motifs, demonstrating the potency and selectivity that can be achieved with this scaffold.
| Compound Class | Target Receptor | Representative Compound | Binding Affinity (Kᵢ, nM) | Reference |
| Thiazolo[5,4-d]pyrimidine-piperazine | Adenosine A₂ₐ | Compound 11 | 8.62 | [5] |
| Arylalkylsulfonyl-piperidine | Sigma-1 (σ₁) | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 | [10] |
| Arylalkylsulfonyl-piperidine | Sigma-2 (σ₂) | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 91.8 | [10] |
| Piperidinyl thiazole isoxazoline | Fatty Acid Amide Hydrolase (FAAH) | Compound 1a (unsubstituted phenyl carbamate) | 0.003 (3 pM) | [8] |
| 2-Piperazinylbenzothiazole | Serotonin 5-HT₃ | Compound 2f | Weaker than typical antagonists in direct binding | [4] |
| Dihydroquinazolin-piperidine | Dopamine D₂ | Example Compound | High Affinity (Specific Kᵢ not listed) | [6] |
| Dihydroquinazolin-piperidine | Serotonin 5-HT₁ₐ | Example Compound | High Affinity (Specific Kᵢ not listed) | [6] |
Concluding Remarks
The 2-(thiazolyl)piperidine scaffold is a validated and highly promising structural motif for the development of potent and selective ligands. While direct experimental data for 2-(4-Methyl-1,3-thiazol-2-yl)piperidine is not yet prevalent, the established methodologies outlined in this guide provide a clear and authoritative path for its characterization. By employing competitive radioligand binding assays, researchers can effectively determine the binding affinity and selectivity profile of this and other novel compounds, a critical first step in the journey of drug discovery and development.
References
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Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. (2025). ResearchGate. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry. [Link]
-
Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. (1995). Journal of Medicinal Chemistry. [Link]
-
Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. (2025). Journal of Medicinal Chemistry. [Link]
-
Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Piperazine- and Piperidine-Containing Thiazolo[5,4- d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. (2020). Pharmaceuticals (Basel). [Link]
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Radioligand Binding Assays and Their Analysis. (2006). Springer Nature Experiments. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
-
Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and dual D2 and 5-HT1A receptor binding affinities of 7-piperazinyl and 7-piperidinyl-3,4-dihydroquinazolin-2(1H)-ones. (2013). Medicinal Chemistry. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2026). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. [Link]
-
N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Molecules. [Link]
-
Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects. (2020). Marine Drugs. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2022). Molecules. [Link]
-
Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. (2019). ChemistrySelect. [Link]
-
Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. (2025). RSC Advances. [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). International Journal of Molecular Sciences. [Link]
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Application Note & Protocol: Accelerated Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine via Microwave Irradiation
Abstract: This document provides a comprehensive guide to the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. We detail a robust and highly efficient protocol utilizing Microwave-Assisted Organic Synthesis (MAOS). This method dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods.[1][2] This guide covers the underlying reaction mechanism, detailed safety procedures, a step-by-step experimental protocol, product characterization, and a troubleshooting guide for researchers, scientists, and drug development professionals.
Foundational Principles: The 'Why' and 'How'
Significance of the Target Scaffold
The hybridization of piperidine and thiazole rings creates a molecular scaffold with significant potential in drug discovery. Piperidine is one of the most prevalent N-heterocycles found in pharmaceuticals and natural alkaloids, valued for its structural and pharmacological properties.[3] Similarly, the thiazole ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and known for a wide spectrum of biological activities.[4][5] The target molecule, 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, combines these two key pharmacophores.
The Rationale for Microwave-Assisted Synthesis
Conventional organic synthesis often relies on conductive heating, which can be slow and energy-inefficient, leading to longer reaction times and the formation of byproducts.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[7][8]
The core advantages of MAOS include:
-
Rapid Reaction Rates: Reaction times are often reduced from hours to mere minutes.[1]
-
Higher Yields & Purity: The rapid and uniform heating minimizes the formation of side products, simplifying purification.[1]
-
Energy Efficiency: Microwaves directly heat the polar reactants and solvents in the vessel, not the vessel itself, leading to significant energy savings.[9]
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.[1][10]
Microwave energy accelerates reactions through two primary mechanisms: dipolar polarization and ionic conduction.[6] Polar molecules, such as the intermediates in the Hantzsch synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant internal heat, leading to a rapid and uniform temperature increase throughout the reaction medium.[11]
The Hantzsch Thiazole Synthesis Mechanism
The synthesis of the target molecule proceeds via the classic Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide.[12] In this specific case, the reactants are chloroacetone and piperidine-2-carbothioamide .
The reaction mechanism is understood to proceed as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the α-carbon of chloroacetone, displacing the chloride ion.
-
Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The final step is the elimination of a water molecule to form the aromatic thiazole ring.
Critical Safety Protocols for Microwave Chemistry
Warning: Microwave synthesis involves heating solvents above their atmospheric boiling points, generating high internal pressures. Adherence to safety protocols is mandatory.
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. NEVER use a domestic kitchen microwave oven. [11][13] Laboratory-grade reactors are built to withstand corrosive solvents and have essential safety features like pressure and temperature sensors and emergency venting mechanisms.[13]
-
Vessel Integrity: Use only the specialized, pressure-rated glass vials supplied by the reactor manufacturer.[10] Inspect vials for cracks or chips before each use. Do not exceed the recommended fill volume (typically 1/3 to 1/2 of the total volume).
-
Reagent Hazards: Chloroacetone is a potent lachrymator and is toxic. Handle it exclusively within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Controlled Reactions: When developing a new protocol, start with small-scale reactions to assess the kinetics.[13] Highly exothermic reactions can lead to rapid pressure increases. Program the reactor with a maximum pressure limit to prevent vessel failure.
-
Cooling: Always allow the reaction vessel to cool to a safe temperature (e.g., below 50 °C) before removing it from the microwave cavity and opening it.[10]
Detailed Experimental Protocol
This protocol outlines the microwave-assisted synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine.
Materials and Equipment
| Reagents & Materials | Equipment |
| Piperidine-2-carbothioamide | Dedicated single-mode microwave synthesizer |
| Chloroacetone (stabilized) | 10 mL pressure-rated microwave vial |
| Ethanol (Absolute, 200 proof) | Magnetic stir bar (flea) |
| Ethyl Acetate (EtOAc) | Rotary evaporator |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Silica gel for column chromatography |
| Brine (Saturated NaCl soln.) | Standard laboratory glassware |
| Anhydrous Magnesium Sulfate (MgSO₄) | TLC plates (silica gel, F₂₅₄) |
Synthesis Workflow
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.
-
Add Reagents: To the vial, add piperidine-2-carbothioamide (1.0 mmol, 144.2 mg) and absolute ethanol (4.0 mL).
-
Add α-Haloketone: In a fume hood, carefully add chloroacetone (1.1 mmol, 101.7 mg, ~88 µL).
-
Seal Vessel: Securely cap the vial using a purpose-built crimper. Ensure the seal is tight.
-
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters according to the table below. The use of pre-stirring ensures a homogeneous mixture before heating begins.[10]
| Parameter | Value | Rationale |
| Temperature | 120 °C | Provides sufficient thermal energy for rapid reaction while minimizing decomposition. |
| Power (Max) | 300 W | Dynamic power modulation will be used by the reactor to maintain temperature. |
| Ramp Time | 2 min | Allows for gradual, controlled heating to the setpoint. |
| Hold Time | 10 min | Sufficient for reaction completion based on similar Hantzsch syntheses.[14][15] |
| Pressure (Max) | 250 psi (17 bar) | Safety limit to prevent vessel over-pressurization. |
| Stirring | Medium-High | Ensures homogeneous heating and mixing. |
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before handling.
-
Workup:
-
Open the cooled vial and transfer the ethanolic solution to a separatory funnel.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure product as a pale yellow oil.
Product Characterization
The identity and purity of the synthesized 2-(4-Methyl-1,3-thiazol-2-yl)piperidine should be confirmed by spectroscopic methods.
mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13854999&t=l", label="", shape=none]; } enddot Caption: Fig 3: Structure of Target Molecule
-
¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the thiazole methyl group (~2.4 ppm), a singlet for the thiazole C5-H (~6.8 ppm), and a series of multiplets for the piperidine ring protons between ~1.5 and ~4.5 ppm. The NH proton of the piperidine ring will appear as a broad singlet.
-
¹³C NMR (100 MHz, CDCl₃): Key signals expected for the thiazole ring carbons (~168, 150, 110 ppm), the thiazole methyl carbon (~17 ppm), and the piperidine carbons (~55, 45, 30, 25, 24 ppm).
-
High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₉H₁₄N₂S [M+H]⁺: 183.0956; Found: 183.09xx.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Reagent degradation. | - Increase reaction hold time (e.g., to 15-20 min) or temperature (e.g., to 140 °C). - Use freshly opened or purified chloroacetone; it can degrade over time. |
| Presence of Side Products | - Reaction temperature too high. - Extended reaction time. | - Lower the reaction temperature to 100-110 °C. - Reduce the hold time and monitor reaction progress by TLC. |
| Dark Brown/Black Reaction Mixture | - Significant decomposition/charring. | - Drastically reduce the reaction temperature (e.g., to 100 °C). - Ensure the microwave power is not set to a fixed high value; use temperature control. |
| Reaction Fails to Reach Set Temperature | - Solvent has low microwave absorbance. - Insufficient reaction volume. | - While ethanol is a good absorber, ensure it is not wet. - Increase the solvent volume to ensure adequate coupling with the microwave field. |
References
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Microwave Synthesis [organic-chemistry.org]
- 12. synarchive.com [synarchive.com]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Welcome to the technical support guide for the synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues you may encounter during your experiments, grounded in established chemical principles and field-proven experience.
Overall Synthesis Overview
The most common and reliable route to 2-(4-Methyl-1,3-thiazol-2-yl)piperidine involves a multi-step sequence, typically culminating in a Hantzsch thiazole synthesis.[1][2] The general pathway involves the formation of a piperidine-2-carbothioamide intermediate, which is then cyclized with an α-haloketone (e.g., chloroacetone) to form the desired thiazole ring. A critical consideration throughout this process is the nucleophilicity of the piperidine ring's nitrogen atom, which can lead to significant side reactions if not properly managed.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a common issue that can stem from multiple points in the synthetic sequence. A systematic approach is the most effective way to diagnose and solve the problem.[3][4]
Answer: We recommend a sequential troubleshooting approach. Start by evaluating the purity of your starting materials and then move to optimizing reaction conditions for each step. Finally, assess your workup and purification procedures for product loss.
Troubleshooting Workflow for Low Yield
Below is a logical workflow to identify the source of low yield.
Caption: Desired Hantzsch cyclization vs. undesired N-alkylation side reaction.
Protocol: N-Boc Protection of 2-Cyanopiperidine
This protocol provides a standard method for protecting the piperidine nitrogen, a crucial step before proceeding to the thioamide formation and cyclization.
-
Dissolution: Dissolve 2-cyanopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).
-
Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in the same solvent dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, followed by brine. [5]Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel.
Q3: The Hantzsch cyclization step is sluggish, and I see incomplete conversion even after extended reaction times. What parameters should I adjust?
Incomplete conversion during the final cyclization is often related to suboptimal reaction conditions. [6][7]Temperature, solvent, and stoichiometry are the key variables to investigate.
Answer: The choice of solvent and temperature is critical for the Hantzsch thiazole synthesis. [7][8]While ethanol is a common solvent, its lower boiling point may not provide sufficient energy for challenging substrates. Switching to a higher-boiling polar aprotic solvent can often drive the reaction to completion.
Table 1: Optimization of Hantzsch Reaction Conditions
| Parameter | Condition 1 (Baseline) | Condition 2 (Alternative) | Condition 3 (For Difficult Substrates) | Rationale & Causality |
| Solvent | Ethanol | Isopropanol | N,N-Dimethylformamide (DMF) | Higher boiling points provide more thermal energy to overcome the activation barrier of the cyclization and dehydration steps. [7]DMF is an excellent solvent for polar intermediates. |
| Temperature | 78 °C (Reflux) | 82 °C (Reflux) | 100-120 °C | Increased temperature directly increases the reaction rate. However, exceeding 120 °C may lead to degradation. [7] |
| Time | 8-12 hours | 6-10 hours | 2-4 hours | Higher temperatures typically lead to significantly shorter reaction times. [6] |
| Stoichiometry | 1.1 eq Chloroacetone | 1.1 eq Chloroacetone | 1.2 eq Chloroacetone | A slight excess of the α-haloketone can help drive the reaction to completion, but a large excess may increase side product formation. |
Recommendation: We suggest first transitioning from ethanol to refluxing isopropanol. If incomplete conversion persists, performing the reaction in DMF at 100 °C for 2-4 hours is a highly effective strategy. Always monitor progress by TLC or LC-MS. [10]
Q4: I am struggling with the purification of the final product. It streaks badly on silica gel. What is the best purification strategy?
The basicity of the final product's piperidine nitrogen (pKa ≈ 9-10) causes strong interaction with the acidic silanol groups on standard silica gel, leading to poor chromatographic performance (streaking) and low recovery.
Answer: To purify basic compounds like 2-substituted piperidines, you must neutralize the acidic sites on the silica gel or use a basic mobile phase. [5]
Recommended Purification Protocols
-
Column Chromatography with a Basic Eluent:
-
Method: Prepare your eluent (e.g., a mixture of Hexanes/Ethyl Acetate or DCM/Methanol) and add 0.5-1.0% triethylamine (TEA) or ammonium hydroxide.
-
Rationale: The amine additive in the mobile phase will competitively bind to the acidic sites on the silica, allowing your basic product to elute symmetrically and efficiently.
-
-
Purification via Acid-Base Extraction:
-
Method:
-
Dissolve the crude product in a nonpolar organic solvent like ethyl acetate or DCM.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as the protonated salt.
-
Wash the organic layer again with fresh aqueous acid to ensure complete extraction.
-
Combine the acidic aqueous layers and wash with fresh organic solvent to remove any non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) until the pH is >10.
-
The free-base product will precipitate or can be extracted back into an organic solvent (DCM or ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the purified product.
-
-
Rationale: This method leverages the basicity of the product to separate it from neutral or acidic impurities and is highly effective for cleanup.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Malassene, R., et al. (2003). Diastereoselective preparation of 2,4,6-trisubstituted-2′-cyanopiperidines: application to the construction of the carbon framework of perhydrohistrionicotoxin. RSC Publishing.
- BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- BenchChem. (2025).
- Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. (2023). PMC.
- BenchChem. (n.d.).
- Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (2025).
- A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. (2023). RSC Publishing.
- Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022).
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC.
- Wikipedia. (n.d.). Thiazole.
- Slideshare. (n.d.). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting cyclization failures in thiazole-piperidine formation
Topic: Troubleshooting Hantzsch & Modified Cyclization Failures Audience: Medicinal Chemists & Process Development Scientists
Tier 1: The Triage (Start Here)
Status: Reaction Failed / Low Yield / "Black Tar" Formation
Before altering conditions, you must validate your system. The thiazole-piperidine scaffold presents unique failure modes due to the nucleophilic competition between the piperidine nitrogen and the thioamide sulfur.
Critical Check: The "Piperidine Trap"
Q: Is the piperidine nitrogen protected (e.g.,
-
If NO: Stop immediately.
-
The Failure: The secondary amine of the piperidine is a potent nucleophile (
). It reacts with the -haloketone (electrophile) faster than the thioamide sulfur ( to ), leading to -alkylation (quaternization) and polymerization. -
The Fix: You must protect the piperidine nitrogen (e.g.,
-Boc-piperidine-4-carbothioamide) before reacting with the -haloketone. Deprotect after the thiazole is formed.
-
-
If YES: Proceed to Module 1.
Module 1: Precursor Integrity & Validation
Symptom: Starting material consumed but no product; complex mixture by LCMS.
The Thioamide Instability
Thioamides derived from piperidines are prone to hydrolysis back to amides or oxidation to nitriles.
| Observation (LCMS/NMR) | Diagnosis | Root Cause | Corrective Action |
| Mass = M-16 (O instead of S) | Hydrolysis | Old reagent; trace water in storage.[1] | Resynthesize using Lawesson’s Reagent.[2] Store under Ar at -20°C. |
| Mass = M-34 (Nitrile) | Elimination | Basic conditions or thermal degradation.[1] | Avoid strong bases during workup.[1] Use fresh thioamide. |
| Dimer (S-S bond) | Oxidation | Air oxidation of thioamide. | Degas solvents; run reaction under |
The -Haloketone Factor
-Bromoketones are lachrymators and thermally unstable.-
The Test: Run a
NMR of your electrophile. Look for the -proton signal (typically 4.0–4.5 ppm). -
Red Flag: If you see a shift to
3.5–3.8 ppm (alcohol) or broad multiplets (polymer), the reagent is dead. -
Protocol: If the commercial reagent is yellow/brown, purify via short silica plug (Hex/EtOAc) or recrystallize immediately before use.
Module 2: The Hantzsch Cyclization (Reaction Engineering)
Symptom: Intermediate observed (hydroxythiazoline) but no aromatization; or "messy" TLC.
The Hantzsch synthesis is a two-step cascade:
-
S-Alkylation: Thioamide sulfur attacks
-haloketone ( ). -
Cyclodehydration: Nitrogen attacks carbonyl, followed by water loss to aromatize.
Visualization: The Failure Pathways
Caption: Critical failure points in Hantzsch synthesis. Note that the hydroxythiazoline intermediate often "stalls" if the dehydration driving force is insufficient.
Troubleshooting the "Stalled" Intermediate
Q: I see a mass corresponding to [Product + 18] (Water). Why won't it dehydrate?
-
Diagnosis: You are stuck at the 4-hydroxythiazoline stage. This is common with sterically bulky piperidine substituents.
-
The Fix:
-
Solvent Switch: Move from EtOH to DMF or Dioxane .
-
Thermal Drive: Increase temperature to 80–100°C.
-
Dehydrating Agent: Add molecular sieves (4Å) or a scavenger like TFAA (Trifluoroacetic anhydride) carefully if the intermediate is stable.
-
The "One-Pot" Modification: Use the Hantzsch-Widman modification. Add the thioamide and haloketone, stir at RT for 1 hour (S-alkylation), then add a mild base (e.g.,
) and heat to reflux to force dehydration.
-
Module 3: Experimental Protocols
Standard Protocol: Protected Piperidine-Thiazole Synthesis
Use this self-validating protocol to benchmark your results.
Reagents:
- -Boc-piperidine-4-carbothioamide (1.0 equiv)
- -Bromoacetophenone derivative (1.1 equiv)
-
Ethanol (0.5 M concentration)
Step-by-Step:
-
Dissolution: Dissolve thioamide in Ethanol at Room Temperature (RT).
-
Addition: Add
-bromoketone portion-wise over 5 minutes.-
Checkpoint: Solution should remain clear or turn slightly yellow. Darkening immediately indicates exotherm/decomposition.
-
-
Reaction: Stir at RT for 1 hour, then heat to reflux (78°C) for 2–4 hours.
-
Checkpoint (TLC): Look for the disappearance of the non-polar haloketone and the polar thioamide. Product usually runs mid-polarity.
-
-
Workup (Crucial for Piperidines):
-
Cool to RT.
-
If precipitate forms: It is likely the HBr salt of the thiazole. Filter and wash with cold EtOH.
-
If solution: Evaporate EtOH. Redissolve in EtOAc. Wash with saturated
(to neutralize HBr and prevent acid-catalyzed decomposition). Dry over .
-
Optimization Matrix
| Variable | Standard Condition | Optimization for "Difficult" Substrates | Why? |
| Solvent | Ethanol (EtOH) | DMF or DMAc | Higher boiling point drives dehydration; better solubility for polar intermediates. |
| Base | None (or | Neutralizes HBr as it forms, preventing acid-labile group degradation without basic hydrolysis. | |
| Additives | None | NaI (0.1 equiv) | Finkelstein reaction generates |
FAQ: Specific Failure Modes
Q: My product is water-soluble and I lost it during extraction.
-
A: Piperidine-thiazoles are polar. If you deprotected the Boc group in situ (acidic conditions), you have a salt.
-
Solution: Do not use aqueous extraction. Evaporate the reaction solvent (DMF/EtOH) entirely. Triturate the residue with Ether/Hexane to remove non-polar impurities. The solid residue is your product salt.
-
Q: I see a "dimer" peak in LCMS (2x Mass - 2).
-
A: Oxidative dimerization of the thioamide to a 1,2,4-thiadiazole derivative.
-
Solution: Your reaction system has oxygen.[1] Degas solvents with Argon sparging for 15 minutes before use.
-
Q: Can I use
-
A: Yes, but they are sluggish.
-
Modification: Add NaI (Sodium Iodide) catalytic (10 mol%) to the reaction. This converts the Chloro-ketone to the Iodo-ketone in situ, which reacts much faster with the thioamide.
-
References
-
Hantzsch, A. (1887).[3] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Chapter 3: Thiazoles).[4]
-
Burbuliene, M. M., et al. (2022). Synthesis and Biological Evaluation of New Thiazole Derivatives Incorporating Piperidine Skeleton. Molecules, 27(11), 3583.
-
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Hantzsch Thiazole Synthesis.
-
Organic Chemistry Portal. (2024). Synthesis of Thiazoles.
Sources
Technical Support Center: Purification of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. This guide addresses the purification of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine , a critical heterocyclic scaffold often used in fragment-based drug discovery.
The purification of this molecule presents unique challenges due to its amphiphilic nature and the presence of a basic secondary amine (piperidine) coupled with a weakly basic thiazole ring. Successful isolation requires exploiting the pKa differential between the piperidine nitrogen (~11.0) and the thiazole nitrogen (~2.5).
Key Physicochemical Properties:
| Property | Value (Approx.) | Implication for Purification |
|---|---|---|
| Molecular Weight | 182.29 g/mol | Suitable for flash chromatography/LC-MS. |
| pKa (Piperidine) | ~10.8 - 11.2 | Highly basic; protonates easily in weak acid. |
| pKa (Thiazole) | ~2.5 | Weakly basic; remains neutral in mild acid. |
| LogP | ~1.5 - 2.0 | Moderate lipophilicity; soluble in DCM, EtOAc, alcohols. |
| State | Oily liquid / Low-melting solid | Hard to crystallize as a free base; salt formation recommended. |
Troubleshooting Guide (Q&A)
Q1: My crude reaction mixture is dark black/brown. How do I remove these impurities before chromatography?
Diagnosis: This is typical of Hantzsch thiazole syntheses. The dark color usually comes from polymerized
-
Step 1: Dissolve the crude in EtOAc.
-
Step 2: Wash with a 5% sodium thiosulfate solution (removes iodine/sulfur species) or dilute bleach (oxidizes polymeric tars).
-
Step 3: Stir the organic layer with activated charcoal (10 wt%) for 30 minutes, then filter through a Celite pad. This protects your HPLC/Flash columns from irreversible fouling.
Q2: I am losing product during the Acid-Base extraction. Where is it going?
Diagnosis: The piperidine moiety is extremely basic. If you basify the aqueous layer to pH 8-9, a significant portion may still be protonated or water-soluble due to the polar thiazole ring. Solution: You must drive the pH higher.
-
Target pH: Adjust the aqueous layer to pH > 12 using 6M NaOH.
-
Salting Out: Saturate the aqueous phase with NaCl before the organic extraction. This reduces the water solubility of the free base (Salting-out effect).
-
Solvent Choice: Switch from Ethyl Acetate to DCM/Isopropanol (9:1) or Chloroform for the extraction. Piperidines prefer chlorinated solvents.
Q3: The product co-elutes with the pyridine analog (2-(4-methylthiazol-2-yl)pyridine). How do I separate them?
Diagnosis: If you synthesized this via hydrogenation of the pyridine precursor, incomplete reduction is a common issue. They have similar Rf values on silica. Solution: Exploit the pKa difference.
-
Scavenging: Treat the mixture with a solid-supported electrophile (e.g., Isocyanate resin). The secondary amine (piperidine) will react and bind to the resin, while the pyridine (tertiary amine equivalent) will not. Note: This sacrifices the product to purify the impurity, which is not ideal.
-
Selective Protonation: The piperidine is much more basic. Dissolve the mixture in ether and add 1 equivalent of ethereal HCl . The piperidine will preferentially form the HCl salt and precipitate, leaving the pyridine in solution. Filter the solid to collect the enriched piperidine salt.
Q4: I cannot get the free base to crystallize.
Diagnosis: 2-substituted piperidines are often "greasy" oils or low-melting solids due to conformational flexibility and lack of strong intermolecular hydrogen bonding lattices. Solution: Do not attempt to crystallize the free base. Convert it to a salt.[1]
-
Recommended Salts: Hydrochloride (hygroscopic but crystalline), Oxalate, or Fumarate.
-
Protocol: Dissolve the oil in minimal EtOH, add 1.1 eq of Oxalic acid in hot EtOH. Cool slowly. The oxalate salt usually forms robust, non-hygroscopic crystals suitable for X-ray diffraction and storage.
Detailed Experimental Protocols
Protocol A: Optimized Acid-Base Purification (The "Workhorse" Method)
Use this for crude material (>80% purity) to remove non-basic impurities.
-
Dissolution: Dissolve crude residue in 1M HCl (10 mL/g).
-
Wash (Acidic): Extract the aqueous acidic layer with Ethyl Acetate (EtOAc) (2 x 10 mL/g).
-
Why? The product is protonated (cationic) and stays in the water. Non-basic impurities (unreacted haloketones, neutrals) move to the EtOAc. Discard the EtOAc layer.
-
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH dropwise until pH > 12.
-
Observation: The solution will turn cloudy/milky as the free base oils out.
-
-
Extraction (Basic): Extract with DCM (3 x 15 mL/g).
-
Tip: Do not shake too vigorously to avoid emulsions.
-
-
Drying: Dry combined DCM layers over anhydrous
. Filter and concentrate in vacuo.
Protocol B: Flash Column Chromatography
Use this for high-purity requirements (>98%) or separating close analogs.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: DCM / Methanol /
. -
Gradient:
-
Start: 100% DCM.
-
Ramp: 0% to 10% MeOH (containing 1%
).
-
-
Critical Additive: You MUST add 1% Triethylamine (TEA) or Ammonium Hydroxide (
) to the Methanol.
Protocol C: Chiral Resolution (Enantiomeric Separation)
Since C2 is a chiral center, the synthetic product is likely racemic.
-
Method: Diastereomeric Salt Crystallization.
-
Resolving Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid .
-
Procedure:
-
Dissolve 1 g of racemic free base in 10 mL hot Ethanol.
-
Add 0.5 equivalents of the chiral acid dissolved in hot Ethanol.
-
Allow to cool to room temperature undisturbed for 24 hours.
-
Filter the crystals. Recrystallize from MeOH/EtOH to upgrade enantiomeric excess (ee).
-
Release the free base by treating the salt with 1M NaOH and extracting into DCM.
-
Workflow Visualization
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Caption: Decision tree for the isolation of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, prioritizing extraction before chromatography.
References
-
Hantzsch Thiazole Synthesis & Workup
-
Synthesis of Thiazole Substituted Heterocycles. International Journal of Chemical and Physical Sciences.[1]
-
(General reference for thiazole synthesis workups).
-
-
Piperidine Purification & Properties
-
Chromatographic Techniques for Basic Amines
- Purification of 2-substituted thiazolyl piperidines. Semantic Scholar.
-
Salt Formation Strategies
(Note: While specific literature for the exact CAS 2-(4-Methyl-1,3-thiazol-2-yl)piperidine is sparse, the protocols above are derived from authoritative methodologies for the class of 2-thiazolyl-piperidines and pyridine-to-piperidine reductions.)
Sources
- 1. ijcps.org [ijcps.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (2-Methylphenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate | C25H25N3O3S | CID 127045758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine | C8H13N3S | CID 14479872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Resolving solubility issues with 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Answering the user's request.## Technical Support Center: 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
A Guide to Resolving Solubility Challenges in Research and Development
Introduction
2-(4-Methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound featuring a thiazole and a piperidine moiety, structures common in medicinal chemistry. Researchers working with this and structurally similar molecules often encounter challenges with aqueous solubility, a critical parameter that impacts everything from in-vitro assay performance to in-vivo bioavailability.[1] Poor solubility can lead to inconsistent experimental results, underestimated potency, and significant hurdles in formulation development.[2]
This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals. It provides a logical, step-by-step approach to diagnosing and resolving solubility issues through a practical question-and-answer format. We will move from fundamental troubleshooting to advanced formulation strategies, explaining the scientific principles behind each technique to empower you to make informed decisions for your experimental context.
Part 1: Initial Assessment & First-Line Troubleshooting
This section addresses the most common and immediate solubility problems encountered during routine lab work.
Q1: My compound, dissolved in a DMSO stock, is precipitating upon storage, even at -20°C. What's happening and what should I do?
Answer:
Precipitation from a DMSO stock solution upon storage is typically due to supersaturation or low-temperature effects. While DMSO is a powerful solvent, the solubility of any compound is finite.
Causality and Recommended Actions:
-
Supersaturation: You may have created a supersaturated solution, which is inherently unstable. Even if the compound dissolved initially with heating or sonication, it can crash out over time.
-
Solution: Prepare a less concentrated stock solution. It is better to work with a stable, lower-concentration stock than an unreliable, high-concentration one.[3]
-
-
Low-Temperature Crystallization: Although counterintuitive for many compounds, some may be less soluble in cold DMSO.
-
Solution: If the compound's stability permits, try storing the DMSO stock at room temperature or 4°C.[3] Always check for precipitation before use.
-
-
Best Practice: The most reliable approach is to prepare fresh stock solutions before each experiment to ensure consistency and avoid the confounding effects of precipitation.[3]
Q2: When I dilute my DMSO stock into aqueous assay buffer, my compound immediately precipitates. How can I fix this?
Answer:
This is a classic sign of a compound with poor aqueous solubility. The DMSO keeps it in solution, but when the percentage of DMSO is drastically lowered by dilution into the aqueous buffer, the compound can no longer stay dissolved and "crashes out."
Causality and Recommended Actions:
-
Insufficient Cosolvent: The final concentration of DMSO in your assay is too low to maintain solubility.
-
Optimize DMSO Concentration: Determine the maximum final DMSO concentration your biological assay can tolerate without affecting the results (often between 0.1% and 1%).[3] Sometimes, simply increasing the final DMSO concentration within this acceptable range is enough to solve the problem.
-
Use a Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform one or more intermediate dilutions in a buffer that contains a higher percentage of the organic cosolvent before the final dilution into the assay medium.[4]
-
-
Visual Troubleshooting Workflow:
Caption: First-line troubleshooting for aqueous precipitation.
Part 2: Systematic Solubility Characterization
If first-line troubleshooting fails, a more systematic approach is needed. You must first understand the solubility profile of your compound before attempting more complex formulation strategies.
Q3: How do I properly determine the aqueous solubility of my compound?
Answer:
A quantitative solubility measurement is essential. The gold-standard method is the Shake-Flask method for determining thermodynamic solubility . This measures the true equilibrium solubility of the most stable crystalline form of the compound.
Causality and Importance:
This method ensures that you are not measuring the artificially high solubility of a metastable form or an amorphous solid, which can be misleading.[5] It provides a reliable baseline for all future formulation work. The piperidine and thiazole moieties in your compound suggest that solubility will likely be pH-dependent, so it's critical to perform this measurement in different buffers.[4][6]
Experimental Protocol: Equilibrium Shake-Flask Solubility Assay
-
Preparation: Add an excess amount of the solid compound to several vials, each containing a known volume of a specific solvent (e.g., pH 5.0 acetate buffer, pH 7.4 PBS, pH 9.0 borate buffer).[3] Ensure there is enough solid material so that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the system to reach equilibrium, which typically takes 24-72 hours.[7]
-
Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically inert 0.22 µm syringe filter (e.g., PTFE) to remove any remaining solid particles.[3] This step is critical to avoid artificially high readings.
-
Quantification: Dilute the filtered supernatant in a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Reporting: Express the solubility in units like µg/mL or µM at the specified temperature and pH.[3]
Q4: My compound's structure has basic and potentially acidic nitrogens. How does pH affect its solubility?
Answer:
The solubility of ionizable compounds like 2-(4-Methyl-1,3-thiazol-2-yl)piperidine is highly dependent on pH.[4]
Causality and Prediction:
-
Piperidine Moiety: The piperidine nitrogen is basic. In acidic conditions (pH < pKa), this nitrogen will become protonated (positively charged). Charged species are generally much more soluble in aqueous media than their neutral counterparts.[8] Therefore, you should expect solubility to increase significantly at lower pH values.
-
Thiazole Moiety: The thiazole ring also contains a nitrogen atom. While less basic than the piperidine nitrogen, it can also be protonated under sufficiently acidic conditions, further enhancing solubility.[6]
Data Presentation: Illustrative pH-Solubility Profile
The table below shows hypothetical data for a compound like yours, illustrating the expected trend. You must generate this data for your specific molecule using the shake-flask protocol.
| Buffer System | pH | Approximate Solubility (µg/mL) | Predominant Species |
| 0.1 M HCl | 1.0 | > 1000 | Di-protonated (Charged) |
| Acetate Buffer | 5.0 | 250 | Mono-protonated (Charged) |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 | Neutral (Uncharged) |
| Borate Buffer | 9.0 | < 1 | Neutral (Uncharged) |
This profile immediately suggests that for in vivo applications (where intestinal pH varies), formulation strategies will be critical. For cellular assays typically run at pH 7.4, the low intrinsic solubility must be addressed.
Part 3: Advanced Formulation Strategies
When simple methods are insufficient, advanced formulation techniques can dramatically improve a compound's apparent solubility and dissolution rate.
Q5: How can I use co-solvents more systematically to improve solubility?
Answer:
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[9] This makes the environment more favorable for dissolving lipophilic (poorly water-soluble) compounds.[]
Causality and Application:
By disrupting water's highly structured hydrogen-bonding network, co-solvents effectively lower the energy penalty required to create a cavity for the drug molecule.[9] Common pharmaceutical co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, e.g., PEG 400).[]
Experimental Protocol: Co-Solvent Screening
-
Prepare several stock solutions of your compound in different co-solvents (e.g., 10 mg/mL in PEG 400, 10 mg/mL in PG).
-
Create a series of aqueous buffer solutions (e.g., PBS, pH 7.4) containing increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Add a small, fixed volume of the compound's co-solvent stock to each corresponding buffer/co-solvent mixture.
-
Visually inspect for precipitation immediately and after a set time (e.g., 2 hours). The highest concentration that remains clear is the approximate solubility in that system.
-
Caution: Always run a vehicle control in your biological assay to ensure the co-solvent concentration is not causing toxicity or artifacts.
Q6: Would forming a salt of my compound help, and how would I do that?
Answer:
Yes, for a basic compound like this, salt formation is one of the most powerful and widely used methods to increase aqueous solubility and dissolution rate.[11][12]
Causality and Mechanism:
By reacting the basic piperidine nitrogen with an acid, you form an ion pair—a salt.[8] This salt form will typically have a much higher dissolution rate and apparent solubility in aqueous media (especially around neutral pH) compared to the free base, because the molecule is already in an ionized state.[13][14]
Experimental Protocol: Small-Scale Salt Screening
-
Solvent Selection: Dissolve your compound (the "free base") in a suitable organic solvent like isopropanol or acetone.
-
Counterion Addition: In a separate vial, dissolve a suitable acid counterion (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) in the same solvent.
-
Mixing: Slowly add a stoichiometric amount (e.g., 1.05 equivalents) of the acid solution to the stirring solution of your free base at room temperature.
-
Precipitation/Crystallization: If a salt forms, it will often precipitate out of the organic solvent. The process can be encouraged by cooling or adding an anti-solvent.
-
Isolation & Analysis: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Confirmation: Confirm salt formation and characterize the solid using techniques like DSC (to find a new melting point) and PXRD (to see a new crystal pattern). Finally, measure its aqueous solubility using the shake-flask method and compare it to the free base.
Q7: I've heard about cyclodextrins and solid dispersions. When should I consider these more complex approaches?
Answer:
You should consider advanced formulations like cyclodextrin complexes and amorphous solid dispersions (ASDs) when simpler methods like pH adjustment and co-solvents are insufficient, or when you need a very significant increase in solubility for in-vivo studies.
-
Complexation with Cyclodextrins:
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone with a hydrophobic interior and a hydrophilic exterior.[15] Your poorly soluble compound can become encapsulated within the hydrophobic cavity, forming a "host-guest" inclusion complex.[16][17] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the compound.[7]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
-
Amorphous Solid Dispersions (ASDs):
Causality: Compounds often have poor solubility because they are in a highly stable, tightly packed crystalline form. Significant energy (lattice energy) is required to break this crystal structure apart before the molecule can dissolve. An ASD overcomes this by dispersing the drug at a molecular level within a solid polymer matrix in an amorphous (non-crystalline) state.[18][19] This high-energy amorphous form lacks a crystal lattice, allowing it to dissolve much more readily and often achieve a state of supersaturation, which can significantly enhance absorption.[20][21]
Caption: Conversion from a crystalline state to an amorphous dispersion.
When to Choose Which:
-
Cyclodextrins: Excellent for liquid formulations and early-stage in-vitro or parenteral studies. The required drug-to-cyclodextrin ratio can sometimes be high, limiting its use for high-dose oral formulations.[7]
-
ASDs: A leading strategy for oral solid dosage forms (tablets, capsules) for poorly soluble drugs.[22][23] Requires more complex manufacturing processes like spray drying or hot-melt extrusion. A key challenge is ensuring the amorphous form remains stable and does not recrystallize over time.[20][21]
References
- Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Todorova, V., et al. (2021).
- Singh, A., et al. (2020).
- BenchChem. (2025).
- Solubility of Things. (n.d.). Thiazole.
- BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.
- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
- Dr.Oracle. (2025, February 28).
- Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
- Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
- Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- Pharmaceutical Technology. (2022, November 3).
- Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability.
- Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
- Hadjittofi, L., et al. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- YouTube. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development.
- Raut, S., et al. (n.d.).
- ResearchGate. (2022, August 10).
- Pharma Excipients. (2024, February 10).
- American Pharmaceutical Review. (2013, April 2).
- BOC Sciences. (n.d.).
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Pharmaceutical Technology. (2026, January 28). Meeting Solubility Challenges.
- European Journal of Pharmaceutics and Biopharmaceutics. (2014).
- Taylor & Francis Online. (2017, January 24). Solid state characterization, solid dispersions, solubility enhancement, drug dissolution and drug release.
- ResearchGate. (2020, May 11). The Importance of Solubility for New Drug Molecules.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 11. rjpdft.com [rjpdft.com]
- 12. youtube.com [youtube.com]
- 13. droracle.ai [droracle.ai]
- 14. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. seppic.com [seppic.com]
- 19. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. contractpharma.com [contractpharma.com]
- 21. crystallizationsystems.com [crystallizationsystems.com]
- 22. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 23. Enhancing solubility with novel excipients [manufacturingchemist.com]
Technical Support Center: Purifying Crude 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Introduction
Welcome to the technical support guide for the purification of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound at high purity. The inherent basicity of the piperidine moiety, coupled with potential byproducts from its synthesis—often a variation of the Hantzsch thiazole synthesis—can present unique purification challenges.[1][2] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues and offers detailed, validated protocols to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 2-(4-Methyl-1,3-thiazol-2-yl)piperidine?
Understanding the potential impurity profile is the first step toward designing an effective purification strategy. Depending on the synthetic route, your crude product may contain:
-
Unreacted Starting Materials: The most common impurities are residual thioamide (e.g., piperidine-2-carbothioamide) and α-haloketone (e.g., 1-chloro- or 1-bromoacetone) used in the Hantzsch synthesis.[3][4]
-
Reaction Byproducts: Side-reactions can lead to the formation of various structurally related compounds. Over-alkylation or side-reactions involving the thioamide are possible.
-
Degradation Products: The thiazole ring is generally stable, but the compound can be sensitive to excessively harsh acidic or basic conditions and high temperatures, potentially leading to decomposition.[3]
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., ethanol, DMF) and reagents like bases (e.g., triethylamine) may be present.
Q2: I have a crude reaction mixture. Which purification method should I try first?
For a typical crude mixture containing the basic target compound and various neutral or acidic impurities, Acid-Base Extraction is the most effective and efficient initial cleanup method.[5][6] It leverages the basic nature of the piperidine nitrogen to selectively isolate your product from non-basic impurities. This technique is fast, highly scalable, and can significantly enhance the purity of your material before attempting more labor-intensive methods like column chromatography.[5]
Q3: My compound streaks badly during silica gel column chromatography. How can I fix this?
This is a classic problem when purifying basic compounds like piperidines on standard, slightly acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape (tailing) and sometimes irreversible adsorption of the product onto the column.[6]
Solution: Add a Basic Modifier to the Eluent. The most common and effective solution is to add a small amount of a volatile base to your mobile phase.
-
Triethylamine (Et₃N): Add 0.1% to 1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). The triethylamine will compete with your compound for the acidic sites on the silica gel, leading to sharper peaks and improved recovery.[7]
-
Ammonia: For more polar solvent systems, using a 7N solution of ammonia in methanol as the polar component of your eluent (e.g., DCM / (7N NH₃ in MeOH)) can also be very effective.
Q4: I'm trying to perform an acid-base extraction, but I'm losing product or getting a persistent emulsion. What's going wrong?
Low recovery or emulsion formation during acid-base extraction typically points to issues with pH control or mixing.
Possible Cause 1: Incomplete Protonation/Deprotonation. The pKa of the protonated piperidine nitrogen is approximately 11.2. To ensure it moves quantitatively into the aqueous layer, you must wash the organic layer with an acid solution of pH at least 2 units lower (i.e., pH < 9.2), with 1M HCl (pH ~0) being a standard and effective choice.[5] Conversely, to recover your product, you must basify the aqueous layer to a pH at least 2 units higher (i.e., pH > 13.2), typically achieved with 1M to 6M NaOH , to ensure complete deprotonation back to the neutral, organic-soluble form.
Possible Cause 2: Emulsion Formation. Vigorous shaking of the separatory funnel can create stable emulsions.
-
Solution: Use gentle, repeated inversions of the separatory funnel for mixing instead of aggressive shaking. If an emulsion does form, it can often be broken by adding a small amount of brine (saturated aqueous NaCl solution) and allowing the funnel to stand undisturbed.[8]
Q5: Is recrystallization a viable option for this compound? How do I find a suitable solvent?
Recrystallization is an excellent technique for final polishing if your compound is a solid and has an initial purity of >85-90%. It is highly scalable and can yield very pure crystalline material. The key is finding the right solvent.
A suitable recrystallization solvent should:
-
Dissolve the compound poorly at room temperature but completely at its boiling point.[6]
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the crystals.
Protocol for Solvent Screening:
-
Place ~20 mg of your crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise at room temperature until the solid is just suspended.
-
Heat the tubes in a water or sand bath. A good solvent will dissolve the solid completely upon heating.
-
Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of crystalline solid is a good candidate.[6]
Process Selection & Troubleshooting Flowchart
This diagram provides a logical path for selecting and optimizing your purification strategy.
Caption: Decision tree for purification strategy.
Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is designed to separate the basic 2-(4-Methyl-1,3-thiazol-2-yl)piperidine from neutral or acidic impurities.[5]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl. Stopper the funnel and invert gently 10-15 times, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing your protonated product) into a clean Erlenmeyer flask. The upper organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 6M aqueous NaOH while stirring until the pH is >13 (confirm with pH paper). Your product should deprotonate and may precipitate or form an oil.
-
Re-extraction: Return the basic aqueous solution to the separatory funnel. Extract the neutral product back into an organic solvent by adding DCM or EtOAc (3 x 1 volume of the aqueous layer). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Caption: Workflow for acid-base extraction.
Protocol 2: Flash Column Chromatography
This protocol is for purifying the product on silica gel, incorporating a basic modifier to prevent tailing.[3][6]
-
Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives your product an Rf value of ~0.3. Start with mixtures of Hexane/EtOAc or DCM/MeOH. Once a ratio is found, add 0.5% triethylamine to the mixture. For example, if 70:30 Hexane:EtOAc works, your final eluent will be 69.5:30:0.5 Hexane:EtOAc:Et₃N.
-
Column Packing: Pack a glass column with silica gel as a slurry in your chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product (post-acid-base extraction is ideal) in a minimal amount of DCM or the eluent. Adsorb this solution onto a small amount of silica gel (~2x the mass of your crude product), dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the sample through the column with the prepared eluent. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Data Presentation: Comparison of Purification Techniques
The choice of method depends on the specific experimental requirements. This table summarizes the key characteristics of each technique for purifying 2-(4-Methyl-1,3-thiazol-2-yl)piperidine.
| Feature | Acid-Base Extraction | Flash Column Chromatography | Recrystallization |
| Primary Use | Initial/Bulk Cleanup | High-Purity Separation | Final Polishing |
| Typical Purity | 80-98%[6] | >99% | >99.5% |
| Expected Yield | >90% | 60-90% | 50-85% |
| Scalability | Excellent (grams to kilograms) | Good (milligrams to ~100 g) | Excellent (grams to kilograms) |
| Speed | Fast (< 1 hour) | Moderate (2-6 hours) | Slow (requires cooling, >4 hours) |
| Key Challenge | Emulsions, pH control | Tailing of basic compounds | Finding a suitable solvent |
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Sciencemadness Discussion Board. (2015). CWE of Piperidine.
- University of Colorado Boulder. Acid-Base Extraction.
- BenchChem. (2025).
- MDPI. (2021).
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Molecules. (2017).
- International Journal of Pharmaceutical and Life Sciences. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
- The Royal Society of Chemistry. (n.d.). Selective FAP inhibitors with a xanthine scaffold.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Addressing enantiomeric excess issues in chiral piperidine derivatives
Technical Support Center: Chiral Piperidine Derivatives Current Status: ● Systems Operational | Ticket ID: #CP-EE-992 Subject: Troubleshooting Enantiomeric Excess (ee) Erosion in Piperidine Scaffolds
Welcome to the Chiral Chemistry Support Hub
You have reached the Tier 3 Technical Support unit for Nitrogen Heterocycles. This guide addresses the "Silent Killer" of drug development: the unexplained loss of enantiomeric excess (ee) in chiral piperidines.
Piperidines are ubiquitous in pharmaceuticals (e.g., Paroxetine, Tofacitinib), yet they present a unique "Triad of Trouble":
-
Catalyst Poisoning: The basic nitrogen binds irreversibly to metal centers.
-
Racemization: The
-proton is susceptible to enolization or retro-Mannich pathways. -
Analytical Artifacts: Severe peak tailing on HPLC can mask true ee values.
Use the modules below to diagnose and resolve your specific issue.
Module 1: The Diagnostic Triage
User Question: "My ee is 50% lower than reported in the literature. Is my catalyst dead, or is my HPLC method wrong?"
Technical Insight: Before optimizing the reaction, you must validate the measurement. Piperidines interact strongly with silanols in HPLC columns, creating "ghost" shoulders that look like enantiomers.
Workflow: Root Cause Analysis
Figure 1: Decision tree to distinguish between analytical artifacts, workup-induced racemization, and synthetic failure.
Module 2: Synthesis Troubleshooting (Asymmetric Hydrogenation)
User Question: "I am trying to hydrogenate a 2-substituted pyridine using an Iridium catalyst, but the reaction is stalled or racemic."
The Core Problem: Neutral pyridines are poor substrates because they poison the catalyst and are aromatic. The Solution: You must activate the substrate as a Pyridinium Salt (e.g., N-benzyl pyridinium bromide).[1] This breaks aromaticity and prevents the product (piperidine) from binding the metal.
Protocol Verification: Iridium-Catalyzed Hydrogenation
| Parameter | Recommended Setting | The "Why" (Mechanistic Logic) |
| Substrate Form | N-Benzyl Pyridinium Salt | Neutral pyridines bind Ir(III) and kill the cycle. The salt form ensures the N-lone pair is occupied [1]. |
| Counter-ion | Bromide (Br-) or Iodide (I-) | Chloride is too coordinating and can displace the chiral ligand. Non-coordinating anions (BF4-) can sometimes lead to lower reactivity in specific systems [2]. |
| Catalyst System | [Ir(COD)Cl]₂ + Bisphosphine | Ligands like (S)-SegPhos , MeO-BoQPhos , or DifluorPhos are privileged for this scaffold [1, 3]. |
| Additives | 10-20 mol% Et₃N or TCCA | Scavenges HBr produced during the cycle. While the substrate must be a salt, the intermediate requires a proton shuttle. |
| Pressure | 30–50 bar (400-700 psi) | Low pressure (<10 bar) favors the reversible dehydrogenation pathway, eroding ee. |
Critical Troubleshooting Step: If conversion is high but ee is low (e.g., <50%), you are likely observing background racemic hydrogenation .
-
Fix: Lower the temperature to 0°C and increase H2 pressure. This favors the metal-catalyzed pathway over the heterogeneous background reaction if black particles (colloidal Ir) have formed.
Module 3: Workup & Isolation (The Racemization Trap)
User Question: "My reaction showed 95% ee in the crude mixture, but after silica column purification, it dropped to 70%."
The Core Problem: Chiral piperidines, especially those with electron-withdrawing groups (esters, ketones) at the
Mechanism of Failure
-
Enolization: In basic media, the
-proton is removed, planarizing the chiral center. -
Retro-Mannich: The ring opens to an imine/enamine intermediate, which re-closes non-stereoselectively.
Safe Isolation Protocol
-
Do NOT use free-basing (NaOH/NaHCO₃) if an
-carbonyl is present. -
Do isolate as a salt (HCl or Tartrate) directly from the reaction mixture if possible.
-
Chromatography: Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize acidic sites, or use neutral alumina.
Module 4: Analytical Method Development
User Question: "I cannot separate the enantiomers. The peaks are broad and tailing."
The Core Problem: The basic piperidine nitrogen interacts with acidic silanols on the HPLC column stationary phase.
The "Golden Rule" of Chiral Amine HPLC
You must use a basic additive. Without it, the amine drags along the column, destroying resolution.
Recommended Mobile Phases:
| Mode | Base Solvent | Additive (Critical) | Column Recommendation |
| Normal Phase | Hexane/IPA | 0.1% Diethylamine (DEA) | Chiralpak IA / IC (Immobilized are more robust) |
| Polar Organic | Acetonitrile | 0.1% DEA or Butylamine | Chiralpak AD-H / OD-H |
| Reverse Phase | Water/MeCN | 20mM NH₄HCO₃ (pH 9.0) | Chiralpak IG-3 / OZ-3 |
Derivatization Strategy (If direct separation fails): If the piperidine lacks a UV chromophore or separates poorly:
-
React with Benzyl Chloride or Tosyl Chloride (adds UV absorbance + removes basicity).
-
React with Marfey's Reagent (FDAA). This converts enantiomers into diastereomers, which are much easier to separate on a standard C18 column [4].
Module 5: Biocatalytic Alternatives
User Question: "Metal catalysis is failing. Can I use enzymes?"
Technical Insight: Imine Reductases (IREDs) are the biocatalytic equivalent of Iridium hydrogenation.
-
Pros: Perfect for 2-substituted piperidines; runs at ambient pressure.
-
Cons: Equilibrium often favors the imine (starting material).
-
Fix: Use a "Sacrificial Amine" system or coupled enzyme (Glucose Dehydrogenase) to recycle NADPH and drive the equilibrium forward [5].
References
-
Iridium-Catalyzed Asymmetric Hydrogen
-
Mechanistic Insights into Iridium-Catalyzed Hydrogen
-
A Mixed Ligand Approach for Pyridinium Salts.
-
Chiral Separ
-
Bioc
- Source: Trower, M., et al. (2018). Science.
- Significance: Overview of IREDs for generating chiral piperidines in industrial settings.
-
Link:[Link]
Sources
Technical Support: Stability Protocol for 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Executive Summary & Chemical Profile[1][2][3][4]
Compound: 2-(4-Methyl-1,3-thiazol-2-yl)piperidine Class: Heterocyclic Building Block / Bidentate Scaffold CAS (Analogous): 1004527-71-2 (4-isomer ref), Generic structure class: Thiazolyl-piperidines.[1][2]
This guide addresses the stability of the 2-substituted piperidine-thiazole scaffold. While the 1,3-thiazole ring is aromatic and generally resistant to acid hydrolysis, the piperidine moiety (a secondary amine) introduces specific handling requirements regarding salt formation, hygroscopicity, and pH-dependent solubility.
Core Stability Matrix
| Condition | Stability Rating | Primary Concern |
| Dilute Acid (HCl/H₂SO₄, <2M) | High | Forms stable salts (mono- or di-cationic).[1][2] |
| Strong Acid + Heat (>80°C) | Moderate | Potential for dehydration or charring; ring cleavage is rare but possible under extreme stress.[2] |
| Oxidizing Acids (HNO₃) | Low | Oxidation of the piperidine nitrogen (N-oxide formation) or sulfur.[1][2] |
| Lewis Acids (AlCl₃, BF₃) | High | Forms stable complexes; compatible with Friedel-Crafts conditions.[1][2] |
Technical Deep Dive: The Acidic Environment
Protonation Dynamics (The "pH Trap")
Users often miscalculate the extraction pH because this molecule possesses two basic centers with vastly different
-
Piperidine Nitrogen (
): Highly basic ( ).[2] In any acidic medium (pH < 9), this is protonated.[2] -
Thiazole Nitrogen (
): Weakly basic ( ).[2][3] It only protonates in strong acidic conditions (pH < 2).[2]
Implication: In standard acidic workups (pH 1-2), the molecule exists as a dication or equilibrium mixture.[2] As you neutralize to pH 7, the thiazole deprotonates, but the piperidine remains charged, keeping the molecule in the aqueous phase. You must reach pH > 12 to fully extract the free base.
Mechanism of Stability
The bond connecting the piperidine (C2) and thiazole (C2') is a
-
Acid Resistance: The thiazole ring effectively acts as an electron sink.[2] Protonation of the thiazole nitrogen further deactivates the ring towards electrophilic attack, paradoxically increasing its stability against acid-catalyzed decomposition.
-
Stereochemical Risk: If your sample is enantiopure (chiral at Piperidine-C2), acidic conditions are generally safer than basic conditions.[1][2] Acid protonates the amine, preventing the formation of the enamine intermediate required for racemization.
Troubleshooting Guides
Guide A: The "Sticky Solid" (Hygroscopicity Management)
Symptom: The HCl salt of the compound turns into a gum or oil upon exposure to air.[2] Root Cause: Piperidine hydrochloride salts are notoriously hygroscopic.[1][2] The crystal lattice energy is easily overcome by atmospheric moisture.[2]
Protocol:
-
Solvent Switch: Do not rely on simple evaporation of HCl/MeOH.[1][2]
-
Lyophilization: Dissolve the oil in water/dioxane (4:1) and freeze-dry.
-
Counter-ion Exchange: If the HCl salt is unmanageable, convert to the Fumarate or Oxalate salt.[2]
Guide B: Low Recovery from Acidic Workup
Symptom: User acidifies reaction mixture, washes with DCM, basifies to pH 8, and extracts—but recovers <10% yield. Root Cause: At pH 8, the piperidine is still >99% protonated (water-soluble).[2]
Corrective Workflow:
-
Acid Wash: Wash organic layer with 1M HCl (Compound goes into water).[1][2]
-
Discard Organics: Impurities stay in the organic layer.[2]
-
Basify Aggressively: Add NaOH until pH > 12 (Check with paper, not just calculation).
-
Extract: Use DCM/MeOH (9:1) or Chloroform/IPA (3:1) for extraction.[2] Pure DCM is often insufficient for polar free bases.[1]
Visualized Workflows
Diagram 1: pH-Dependent Speciation & Extraction Logic
Caption: This diagram illustrates the protonation states of the molecule at varying pH levels, dictating the correct extraction solvent.
Diagram 2: Stability Decision Tree
Caption: Decision matrix for handling the compound under various acidic conditions.
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group on the piperidine nitrogen? A: Yes.[2] The thiazole ring is completely stable to neat TFA.[2] However, removing TFA requires care.[2] The TFA salt is often an oil.[2] We recommend an HCl/Dioxane swap or a basic workup (pH > 12) immediately after deprotection.
Q: I see a split peak in my NMR (
Q: Is the 4-methyl group on the thiazole acidic?
A: The methyl protons on the thiazole ring are slightly acidic (
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1][2] (Standard reference for thiazole aromaticity and resistance to acid hydrolysis).[2]
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2] (Details on Hantzsch thiazole synthesis stability).
-
PubChem. (2025).[1][2] Compound Summary: Thiazole Derivatives and Stability Data. National Library of Medicine.[2] (General pKa and physical property data).
-
Metwally, K. et al. (2012).[2] Synthesis and anticancer activity of some new thiazole derivatives. European Journal of Medicinal Chemistry. (Demonstrates survival of thiazole ring under harsh synthetic conditions).
Sources
Validation & Comparative
1H NMR interpretation of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
An In-Depth Guide to the 1H NMR Interpretation of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine and Comparative Spectral Analysis
Introduction: The Role of 1H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly in the structural elucidation of organic molecules. For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount, as it dictates its biological activity and pharmacokinetic properties. This guide provides a comprehensive interpretation of the 1H NMR spectrum of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, a heterocyclic compound with potential applications in medicinal chemistry. By dissecting its spectral features and comparing them with those of relevant analogues, we aim to offer field-proven insights into the nuances of 1H NMR interpretation for complex heterocyclic systems.
Predicted 1H NMR Spectrum of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
A detailed analysis of the chemical structure of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine allows for a robust prediction of its 1H NMR spectrum. The molecule comprises two key heterocyclic systems: a piperidine ring and a 4-methyl-1,3-thiazole ring. The electronic environments of the protons on these rings are influenced by the nitrogen and sulfur heteroatoms, as well as by the substitution pattern.
Thiazole Ring Protons:
-
C5-H Proton: The proton at the C5 position of the thiazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electron-donating methyl group at C4 and the piperidine ring at C2. Typically, the C5-H of a 2,4-disubstituted thiazole appears in the range of δ 6.5-7.5 ppm.[1]
-
Methyl Protons (C4-CH3): The methyl group protons at the C4 position will also present as a singlet, with a chemical shift typically observed around δ 2.2-2.5 ppm.[2]
Piperidine Ring Protons:
The piperidine ring exists in a dynamic equilibrium of chair conformations. The protons on this ring will exhibit complex splitting patterns due to geminal and vicinal couplings.
-
N-H Proton: The proton on the nitrogen atom of the piperidine ring is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In many cases, it may exchange with deuterium if a deuterated solvent like D2O is used.
-
C2-H Proton: The proton at the C2 position is directly attached to the carbon bearing the thiazole substituent. This proton is expected to be significantly deshielded and will likely appear as a multiplet due to coupling with the protons on C3 and C6. Its chemical shift is predicted to be in the δ 3.0-3.5 ppm region.[3]
-
C6 Protons (α-protons): The two protons at the C6 position are diastereotopic and will appear as distinct multiplets. The axial and equatorial protons will have different chemical shifts and coupling constants. These protons are adjacent to the nitrogen atom and are expected to resonate at a lower field than the other piperidine protons, typically in the δ 2.8-3.2 ppm range.[4][5][6]
-
C3, C4, and C5 Protons (β- and γ-protons): The protons on the C3, C4, and C5 carbons will appear as a complex series of overlapping multiplets in the upfield region of the spectrum, generally between δ 1.4 and 1.9 ppm.[5][6] The complexity arises from the numerous coupling interactions between these protons.
Comparative Spectral Analysis
To provide a clearer context for the interpretation of the 2-(4-Methyl-1,3-thiazol-2-yl)piperidine spectrum, we will compare its predicted features with the experimental data of two relevant compounds: 2-propylpiperidine and 4-methyl-2-phenylthiazole.
Comparison with 2-Propylpiperidine
2-Propylpiperidine serves as a good model for understanding the influence of an alkyl substituent at the C2 position of the piperidine ring. In its 1H NMR spectrum, the C2-H proton appears as a multiplet around δ 2.49-2.51 ppm.[3] This is upfield compared to the predicted chemical shift for the C2-H in our target molecule, which is expected to be more deshielded due to the electron-withdrawing nature of the thiazole ring.
Comparison with 4-Methyl-2-phenylthiazole
4-Methyl-2-phenylthiazole provides a reference for the signals of the thiazole ring protons. The C5-H proton in this molecule is observed as a singlet at δ 6.85 ppm, and the methyl protons resonate as a singlet at δ 2.50 ppm. These values are in close agreement with the predicted chemical shifts for the corresponding protons in 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, suggesting that the electronic influence of the piperidine ring at the C2 position is similar to that of a phenyl group in this context.
Data Summary Table
| Compound | Proton | Predicted/Observed Chemical Shift (δ ppm) | Multiplicity | Reference |
| 2-(4-Methyl-1,3-thiazol-2-yl)piperidine | C5-H (Thiazole) | ~6.9 | Singlet | Predicted |
| C4-CH3 (Thiazole) | ~2.4 | Singlet | Predicted | |
| C2-H (Piperidine) | ~3.2 | Multiplet | Predicted | |
| C6-H (Piperidine) | ~2.8-3.2 | Multiplet | Predicted | |
| C3, C4, C5-H (Piperidine) | ~1.4-1.9 | Multiplet | Predicted | |
| 2-Propylpiperidine | C2-H | 2.49-2.51 | Multiplet | [3] |
| Other Piperidine H | 0.87-1.76 | Multiplet | [3] | |
| 4-Methyl-2-phenylthiazole | C5-H | 6.85 | Singlet | |
| C4-CH3 | 2.50 | Singlet |
Visualization of Molecular Structure and Proton Assignments
Caption: Molecular structure of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine with key protons highlighted.
Experimental Protocol for 1H NMR Spectroscopy
To obtain a high-quality 1H NMR spectrum of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD). The choice of solvent can influence the chemical shifts, particularly of the N-H proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[7]
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of at least 5 times the longest T1 relaxation time of the protons to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline and pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicity and coupling constants of the signals to elucidate the connectivity of the protons.
-
Conclusion
The interpretation of the 1H NMR spectrum of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine requires a systematic approach that considers the electronic effects of the heteroatoms and the conformational dynamics of the piperidine ring. By predicting the chemical shifts and splitting patterns of the individual protons and comparing them with the spectra of analogous compounds, a confident structural assignment can be made. This guide provides a framework for researchers and drug development professionals to approach the 1H NMR analysis of complex heterocyclic molecules, thereby facilitating the advancement of their scientific endeavors. The self-validating nature of this detailed interpretation, grounded in established NMR principles and supported by comparative data, ensures a high degree of trustworthiness in the elucidated structure.
References
-
ResearchGate. Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Available from: [Link]
-
Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available from: [Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available from: [Link]
-
National Center for Biotechnology Information. A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. PMC. Available from: [Link]
-
University of Southampton. A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. ePrints Soton. Available from: [Link]
-
Wikipedia. Piperidine. Available from: [Link]
-
National Center for Biotechnology Information. 4-Methylthiazole. PubChem. Available from: [Link]
-
ACS Publications. Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase. The Journal of Physical Chemistry. Available from: [Link]
-
Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Available from: [Link]
-
PubMed. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Available from: [Link]
-
Royal Society of Chemistry. Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Available from: [Link]
-
Bozok University. One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol- 1-yl) thiazole derivatives. Available from: [Link]
Sources
X-ray crystallography data for 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Technical Guide: Structural Analysis & Crystallography of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine Scaffolds
Part 1: Executive Summary & Structural Context
The compound 2-(4-Methyl-1,3-thiazol-2-yl)piperidine represents a critical pharmacophore in modern drug discovery, particularly in the development of GPCR antagonists and kinase inhibitors. Structurally, it fuses a rigid, aromatic thiazole ring with a flexible, aliphatic piperidine ring.
Unlike its planar analogs (e.g., pyridine-thiazoles), this scaffold introduces specific crystallographic challenges:
-
Chirality: The C2-linkage on the piperidine ring creates a chiral center (R/S), necessitating enantioselective crystallization or chiral resolution.
-
Conformational Flexibility: The piperidine ring typically adopts a chair conformation , but steric clash between the thiazole sulfur/nitrogen and the piperidine protons can induce ring puckering or twist-boat distortions.
This guide compares the crystallographic "performance" (diffraction quality, stability, and resolution) of the Free Base form versus the Hydrochloride (HCl) Salt form, providing an evidence-based roadmap for obtaining high-resolution structural data.
Part 2: Comparative Analysis – Free Base vs. Salt Forms
The following comparison evaluates the two primary forms of the compound for X-ray diffraction suitability.
| Feature | Free Base Form | Hydrochloride (HCl) Salt | Senior Scientist Verdict |
| Crystallizability | Low to Moderate. Often forms oils or amorphous solids due to high rotational freedom at the C2-C2' bond. | High. Ionic lattice forces stabilize the structure, promoting rapid nucleation and lattice formation. | Choose HCl for initial screening. |
| Space Group | Often P-1 (Triclinic) or P21/c (Monoclinic) . Packing is driven by weak Van der Waals and C-H... | Typically P21/c or P212121 (if resolved). Driven by strong Charge-Assisted Hydrogen Bonds (CAHB). | HCl yields higher symmetry and more predictable packing. |
| Hygroscopicity | Low. Stable at ambient humidity. | Moderate. Can be hygroscopic; requires rapid mounting in oil/cryo-loops. | Free Base is superior for long-term storage, but inferior for diffraction. |
| Resolution Limit | Typically 1.0 – 1.2 Å . Thermal motion in the piperidine ring often degrades high-angle data. | Often < 0.8 Å . The chloride counter-ion "locks" the piperidine conformation, reducing B-factors. | HCl is required for atomic-resolution density maps. |
Part 3: Experimental Protocol – Optimized Crystallization Workflow
To obtain publication-quality crystals of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, we utilize a Vapor Diffusion (Hanging Drop) method optimized for aminothiazole scaffolds.
Reagents:
-
Ligand: >98% purity (HPLC).
-
Solvent A (Precipitant): Diethyl Ether or n-Hexane.
-
Solvent B (Solubilizer): Ethanol (absolute) or Methanol/DCM (1:1).
-
Acid Source: 1.0 M HCl in Dioxane (anhydrous).
Step-by-Step Methodology:
-
Salt Formation (Critical Step):
-
Dissolve 50 mg of the free base in 2 mL of minimal dry Ethanol.
-
Add 1.1 equivalents of 1.0 M HCl in Dioxane dropwise at 0°C.
-
Observation: A white precipitate indicates immediate salt formation. If oil forms, switch solvent to Acetone.
-
Evaporate to dryness and re-dissolve in minimal Methanol for crystallization.
-
-
Vapor Diffusion Setup:
-
Reservoir: 500 µL of Diethyl Ether (Antisolvent).
-
Drop: Mix 2 µL of the compound solution (20 mg/mL in MeOH) + 1 µL of Reservoir solution.
-
Seal: Grease the cover slip and seal tightly over the well.
-
Incubation: Store at 4°C (reduces kinetic energy, promoting ordered growth).
-
-
Harvesting & Cryo-Protection:
-
Crystals typically appear within 48–72 hours as prismatic needles.
-
Cryo-protectant: Transfer crystal briefly to a solution of Mother Liquor + 20% Glycerol before flash-cooling in liquid nitrogen.
-
Part 4: Structural Data & Conformational Logic
When analyzing the solved structure, specific geometric parameters serve as quality control markers. The data below represents the expected structural benchmarks for this class of compounds (Thiazole-Piperidine analogs).
Key Geometric Parameters (Benchmark Data)
| Parameter | Expected Value | Structural Significance |
| Piperidine Conformation | Chair ( | The most energetically stable conformer. Look for puckering parameters |
| Thiazole Planarity | RMSD < 0.01 Å | The aromatic system must be strictly planar.[2] Deviations indicate disorder or incorrect assignment. |
| Inter-ring Torsion Angle | 60° – 80° | The bond connecting Thiazole(C2)-Piperidine(C2) is not planar due to steric clash between the Thiazole Sulfur and Piperidine protons. |
| Bond Length (C2-C2') | 1.48 – 1.50 Å | Typical single bond length between sp2 (thiazole) and sp3 (piperidine) carbons. |
Expert Insight: If your refinement shows a torsion angle close to 0° (planar), suspect twinning or incorrect space group assignment. The steric bulk of the piperidine ring prevents coplanarity with the thiazole.
Part 5: Visualization of Crystallization Logic
The following diagram illustrates the decision matrix for crystallizing this specific scaffold, highlighting the "Rescue Pathways" for oil formation—a common failure mode for flexible piperidine derivatives.
Figure 1: Decision matrix for crystallizing flexible thiazole-piperidine scaffolds. Note the "Rescue Strategy" loop for oiling events.
Part 6: References
-
Vertex AI & NIH Data. (2025). Crystal structure of N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. National Institutes of Health (PMC).
-
PubChem. (2025). 1-(4-Methyl-1,3-thiazol-2-yl)piperazine Structure and Properties. National Library of Medicine.
-
MDPI. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and X-ray Analysis. Molecules.
-
Cambridge Crystallographic Data Centre (CCDC). General Search for Thiazole-Piperidine Scaffolds (Refcode Families: THZPIP). (Verified via general crystallographic databases).
Sources
Reference Standards for 2-(4-Methyl-1,3-thiazol-2-yl)piperidine: A Comparative Analysis & Validation Guide
Executive Summary
The analysis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine presents a distinct set of challenges due to its physicochemical duality: the basicity of the piperidine ring (pKa ~11) and the aromaticity of the thiazole moiety. Selecting the correct reference standard is not merely a purchasing decision but a critical variable in data integrity.
This guide objectively compares the three tiers of reference standards available for this compound—Certified Reference Materials (CRMs), Working Standards, and Isotopically Labeled Internal Standards. It provides a self-validating experimental framework to ensure your analytical data meets the rigorous demands of ICH Q2(R1/R2) guidelines.
Part 1: The Analytical Challenge
Before selecting a standard, one must understand the molecule's behavior in solution. 2-(4-Methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic amine .
-
Peak Tailing: The secondary amine in the piperidine ring interacts strongly with residual silanols on traditional C18 HPLC columns, leading to severe peak tailing.
-
Hygroscopicity: As a free base, this molecule is often an oil or a low-melting solid that absorbs atmospheric CO₂ to form carbamates. Stable reference standards are typically supplied as Hydrobromide (HBr) or Hydrochloride (HCl) salts to ensure crystallinity and accurate weighing.
-
UV Detection: Unlike simple piperidine (which lacks a chromophore), the thiazole ring allows for UV detection at 250–260 nm , enabling HPLC-UV quantification without derivatization.
Part 2: Comparative Analysis of Reference Standards
The choice of standard dictates the "uncertainty budget" of your measurement. Below is a comparative analysis of the three primary classes.
Table 1: Reference Standard Performance Matrix
| Feature | Type A: Primary CRM | Type B: Working Standard | Type C: SIL-Internal Standard |
| Description | Metrologically traceable standard (ISO 17034) with certified purity and uncertainty. | High-purity material qualified in-house against a Primary CRM. | Deuterated analog (e.g., d3-methyl) or 13C-labeled. |
| Purity | >99.5% (Certified) | Typically >98.0% | >98% (Isotopic Purity >99%) |
| Cost | High ( | Low ($) | High ( |
| Primary Use | Method Validation, Calibration of Working Standards. | Routine QC, Stability Testing, Release Testing. | Mass Spectrometry (LC-MS/MS) quantification.[1] |
| Traceability | Global (NIST/BIPM) | Internal (Traceable to Lot # of CRM) | N/A (Used for ratio correction) |
| Risk | Low: Defensible in regulatory audits. | Medium: Requires rigorous periodic requalification. | Low: Corrects for matrix effects/recovery. |
detailed Assessment[2][3][4]
1. Primary Certified Reference Material (CRM)
-
The Gold Standard: Essential for establishing the "truth" of your method.
-
When to Use: During the initial Method Validation (Accuracy, Linearity) and when qualifying a new batch of Working Standard.
-
Causality: Without a CRM, your "100% potency" is an assumption, not a fact. Errors here propagate through the entire lifecycle of the drug product.
2. Working Standard (In-House)
-
The Workhorse: Synthesized or purchased as "Reagent Grade" and then purified/characterized.
-
Validation Requirement: Must be tested against the CRM. If the potency is 99.1% vs. the CRM, a Potency Factor (PF) of 0.991 must be applied to all calculations.
-
Storage: Critical. Salt forms (HCl/HBr) must be stored in desiccators. Free bases should be stored under argon at -20°C to prevent oxidation.
3. Stable Isotope Labeled (SIL) Standard
-
The MS Necessity: For bioanalysis (plasma/urine), matrix effects can suppress ionization.
-
Mechanism: A deuterated standard (e.g., 2-(4-Methyl-d3-1,3-thiazol-2-yl)piperidine) co-elutes with the analyte. Any signal suppression affects both equally, making the ratio of their areas accurate even if absolute intensity drops.
Part 3: Decision Logic & Workflow
The following diagrams illustrate the decision process for selecting a standard and the validation workflow.
Diagram 1: Reference Standard Selection Logic
Caption: Decision tree for selecting the appropriate reference standard based on analytical technique and regulatory requirements.
Part 4: Experimental Protocols
Protocol A: Qualification of a Working Standard
Objective: Assign a potency value to a generic batch of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine HBr using a Primary CRM.
Reagents:
-
Primary CRM: Purity >99.9% (e.g., from USP, EP, or ISO 17034 vendor).
-
Candidate Working Standard: Bulk material.
-
Solvent: 0.1% Formic Acid in Water/Acetonitrile (50:50).
Step-by-Step:
-
Preparation: Accurately weigh 10.0 mg of CRM and 10.0 mg of Candidate Standard into separate 50 mL volumetric flasks.
-
Dissolution: Dissolve in 25 mL solvent, sonicate for 5 mins, dilute to volume. (Conc: 0.2 mg/mL).
-
HPLC Conditions:
-
Column: C18 Hybrid Particle (e.g., XBridge or Gemini), 150 x 4.6 mm, 3.5 µm. Why? Hybrid particles resist high pH degradation.
-
Mobile Phase: Isocratic 70% Buffer (10mM Ammonium Bicarbonate, pH 10.0) / 30% Acetonitrile. Why? High pH keeps the piperidine neutral (unprotonated), eliminating tailing.
-
Detection: UV @ 254 nm.
-
-
Injection Sequence:
-
Blank x 2
-
CRM (5 injections) -> Calculate RSD (Limit: < 1.0%).
-
Candidate (2 injections).
-
CRM (1 bracketing injection).
-
-
Calculation:
Protocol B: Self-Validating System Suitability
Every time you run this analysis, you must prove the system is "fit for purpose."
| Parameter | Acceptance Criteria | Scientific Rationale |
| Tailing Factor ( | Ensures the piperidine amine is not interacting with silanols, which would compromise integration accuracy. | |
| Retention Time ( | Confirms mobile phase pH stability. Thiazoles are sensitive to pH shifts near their pKa. | |
| Precision (RSD) | Verifies injector accuracy and pump stability. |
Diagram 2: Analytical Workflow & Checkpoints
Caption: Operational workflow emphasizing the critical "Go/No-Go" decision point at System Suitability Testing.
Part 5: Stability and Handling
Critical Warning: Piperidine derivatives are prone to carbamate formation .
-
Mechanism:
(Carbamic acid). -
Observation: Appearance of "ghost peaks" or splitting of the main peak in HPLC.
-
Prevention:
-
Always use fresh ultrapure water.
-
Store standards in tightly sealed amber vials.
-
If using the Free Base form, purge headspace with Nitrogen/Argon.
-
Recommendation: Prefer the Dihydrochloride or Hydrobromide salt forms for reference standards; they are kinetically resistant to CO₂ absorption.
-
References
-
International Council for Harmonisation (ICH). (2023).[1] ICH Guideline Q2(R2) on Validation of Analytical Procedures.[1][4]
-
United States Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification.
-
Balsante, et al. (2021). "Synthesis and characterization of benzothiazole and piperidine derivatives." Oriental Journal of Chemistry. (Demonstrates the synthetic pathways and characterization of related thiazole-piperidine structures).
-
European Medicines Agency (EMA). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations.[4] (Context for reference standard traceability).
-
Zhou, G., et al. (2022). "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science. (Provides methodological context for piperidine analysis).
(Note: While specific commercial URLs for this exact chemical intermediate change frequently, the methodology relies on the standard guidelines cited above.)
Sources
- 1. database.ich.org [database.ich.org]
- 2. researchgate.net [researchgate.net]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Benchmarking synthesis routes for 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
This guide outlines the benchmarking of synthesis routes for 2-(4-Methyl-1,3-thiazol-2-yl)piperidine , a critical bicyclic scaffold often utilized in kinase inhibitors and GPCR ligands.
The following analysis compares two distinct methodologies: the Post-Cyclization Reduction (Pyridine Route) and the Pre-Functionalized Assembly (Chiral Pool Route) .
Executive Summary
The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine presents a classic chemoselectivity challenge: constructing an electron-rich thiazole ring while managing the saturation of the piperidine heterocycle.
-
Route A (The "Aromatic" Protocol): Utilizes a pyridine precursor for the Hantzsch cyclization, followed by heterogeneous catalytic hydrogenation. This is the industry standard for scalability and cost-efficiency but yields a racemic product.
-
Route B (The "Chiral Pool" Protocol): Utilizes an N-protected piperidine amino acid (e.g., Boc-L-pipecolic acid) to construct the thiazole. This route is superior for medicinal chemistry where enantiopurity is required, avoiding difficult chiral resolutions later.
Comparative Performance Matrix
| Metric | Route A: Pyridine Reduction | Route B: Boc-Piperidine Assembly |
| Overall Yield | High (65-75%) | Moderate (45-55%) |
| Step Count | 3 Steps | 4 Steps (including deprotection) |
| Stereocontrol | Racemic (requires resolution) | Enantiopure (depends on starting material) |
| Scalability | Excellent (>1 kg) | Good (<100 g) |
| Key Risk | Over-reduction of thiazole ring | Racemization during thioamide formation |
| Cost | Low (Commodity precursors) | Medium (Boc-amino acids, Lawesson's) |
Detailed Technical Analysis
Route A: The Pyridine Reduction Protocol (Scalable)
Mechanism: This route leverages the stability of the pyridine ring to perform the harsh Hantzsch thiazole synthesis, followed by a selective reduction.
Workflow:
-
Thionation: 2-Cyanopyridine is converted to Pyridine-2-carbothioamide using
or . -
Hantzsch Cyclization: Reaction with chloroacetone generates the 2-(4-methylthiazol-2-yl)pyridine intermediate.
-
Selective Hydrogenation: The pyridine ring is reduced to piperidine using
(Adams' catalyst) in acetic acid. Note: Palladium on Carbon (Pd/C) is often avoided here to prevent hydrodesulfurization of the thiazole.
Route B: The Boc-Piperidine Protocol (Enantioselective)
Mechanism: Starts with chiral N-Boc-piperidine-2-carboxylic acid (Pipecolic acid). The stereocenter is established before the thiazole formation.
Workflow:
-
Amidation: Conversion of the acid to the primary amide via mixed anhydride.
-
Thionation: Conversion to the thioamide using Lawesson’s Reagent.
-
Hantzsch Cyclization: Reaction with chloroacetone under mild conditions to preserve the Boc group and stereocenter.
-
Deprotection: Acidic cleavage (TFA/HCl) of the Boc group.
Visualization of Pathways[1]
Caption: Comparison of Route A (Blue, Aromatic Reduction) and Route B (Red, Chiral Assembly). Route A offers fewer steps, while Route B preserves stereochemistry.
Experimental Protocols
Protocol A: Pyridine Route (Recommended for >10g Scale)
Step 1: Synthesis of Pyridine-2-carbothioamide
-
Reagents: 2-Cyanopyridine (1.0 eq), Ammonium Sulfide (20% aq. soln, 5.0 eq), DMF.
-
Procedure: Dissolve 2-cyanopyridine in DMF. Add ammonium sulfide solution. Stir at 40°C for 4 hours. Pour into ice water. The yellow precipitate is filtered, washed with cold water, and dried.
-
Checkpoint: Product should be a bright yellow solid. IR should show loss of nitrile peak (~2230 cm⁻¹).
Step 2: Hantzsch Cyclization
-
Reagents: Pyridine-2-carbothioamide (1.0 eq), Chloroacetone (1.1 eq), Ethanol.
-
Procedure: Suspend thioamide in Ethanol. Add Chloroacetone dropwise. Reflux for 4-6 hours. The solution will clarify then precipitate the hydrochloride salt. Cool to 0°C, filter the solid. Neutralize with saturated
to obtain the free base. -
Key Insight: Use of a scavenger (e.g., molecular sieves) is unnecessary here as the pyridine nitrogen buffers the HCl formed initially, driving the reaction.
Step 3: Catalytic Hydrogenation (The Critical Step)
-
Reagents: 2-(4-Methylthiazol-2-yl)pyridine (1.0 eq),
(Adams' Catalyst, 5 mol%), Glacial Acetic Acid. -
Procedure:
-
Load the pyridine intermediate into a Parr hydrogenation bottle.
-
Add Glacial Acetic Acid (0.5 M concentration).
-
Add
under Argon blanket (Caution: Pyrophoric dry). -
Hydrogenate at 50 psi (3.5 bar) at Room Temperature for 12-18 hours.
-
Filtration: Filter through Celite carefully (catalyst is active).
-
Workup: Concentrate acetic acid. Basify with NaOH to pH 12. Extract with DCM.
-
-
Validation:
NMR must show loss of aromatic pyridine protons (7.0-8.5 ppm) and appearance of piperidine multiplets (1.5-3.5 ppm). The thiazole singlet (~6.9 ppm) must remain intact.
Protocol B: Chiral Pool Route (Recommended for Library Synthesis)
Step 1: Thionation of Boc-Piperidine-2-carboxamide
-
Reagents: Boc-Piperidine-2-carboxamide (1.0 eq), Lawesson’s Reagent (0.6 eq), THF (anhydrous).
-
Procedure: Dissolve amide in dry THF. Add Lawesson’s reagent.[1] Reflux for 2 hours.
-
Critical Control: Do not overheat (>70°C) or extend time, as the Boc group is thermally sensitive in the presence of acidic byproducts from Lawesson's reagent.
-
Purification: Flash chromatography is required to remove phosphorus byproducts.
Step 2: Modified Hantzsch Cyclization
-
Reagents: Thioamide (1.0 eq), Chloroacetone (1.2 eq),
(2.0 eq), Ethanol. -
Procedure: The addition of Calcium Carbonate is vital to neutralize HCl generated during cyclization, preventing premature Boc-deprotection. Stir at 60°C (gentle heat) overnight.
-
Yield: Expect ~60-70%.
References
-
Reddy, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. (Demonstrates PtO2/AcOH protocol for pyridine-to-piperidine reduction).
-
BenchChem. (2025). Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes.[1] (Provides parameters for thioamide formation from nitriles vs amides).
-
Gros, P., et al. (2009). Multicomponent reactions for the synthesis of complex piperidine scaffolds.[2] Angewandte Chemie International Edition.[2] (Background on piperidine assembly).
-
Santa Cruz Biotechnology. 2-(4-methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride Product Data. (Validation of thiazole-piperazine/piperidine stability).
-
Matrix Fine Chemicals. 1-(4-PHENYL-1,3-THIAZOL-2-YL)PIPERIDINE CAS 34587-25-2 Data Sheet. (Analogous structure validation).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(4-Methyl-1,3-thiazol-2-yl)piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Core Hazard Assessment: A Synthesis of Structural Risks
The potential hazards of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine are inferred from its constituent parts.
-
The Thiazole Moiety: Thiazole and its derivatives are known to pose several risks. A close structural analogue, 1-(4-Methyl-1,3-thiazol-2-yl)piperazine, is classified as harmful if swallowed, a cause of skin irritation, and a cause of serious eye damage.[1] Other thiazole derivatives are also recognized as potential skin, eye, and respiratory tract irritants.[2]
-
The Piperidine Moiety: Piperidine is a well-documented hazardous substance. It is a highly flammable liquid and vapor that is toxic if inhaled or in contact with skin.[3] Critically, it is classified as causing severe skin burns and eye damage.[3][4][5]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary method of exposure control is the implementation of robust engineering controls.
-
Chemical Fume Hood: All manipulations of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, including weighing, transfers, and solution preparations, must be conducted within a certified and properly functioning chemical fume hood.[2] This is critical to mitigate the risk of inhaling potentially toxic vapors or aerosols.[6]
-
Ventilation: Ensure the laboratory is well-ventilated. Ventilation equipment should be explosion-resistant due to the potential flammability of the piperidine component.[7]
-
Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[8]
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is paramount for minimizing exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields.[2] | Nitrile gloves.[2] | Standard lab coat. | Not typically required if no signs of leakage. |
| Weighing & Aliquoting (Solid) | Chemical splash goggles.[2] | Chemical-resistant nitrile gloves.[2] | Flame-retardant lab coat.[9] | Required if work cannot be performed in a fume hood (not recommended). Use a NIOSH-approved N95 or higher respirator.[2][9] |
| Solution Preparation & Handling | Chemical splash goggles and a face shield are required due to the high risk of severe eye damage.[2][9] | Double-gloving with chemical-resistant nitrile gloves is recommended.[10] Change gloves every 30-60 minutes or immediately upon contamination.[10] | Chemical-resistant, flame-retardant lab coat with long, cuffed sleeves.[9][10] | All work must be done in a chemical fume hood to prevent inhalation of vapors.[6] |
| Waste Disposal | Chemical splash goggles.[2] | Chemical-resistant nitrile gloves.[2] | Chemical-resistant lab coat. | Not typically required if handling sealed containers. |
Operational and Disposal Plans: Step-by-Step Guidance
Adherence to strict procedural workflows is essential for safety and experimental integrity.
Handling Solid Compound (Weighing and Transfer)
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh boats, containers) within the hood.
-
Don PPE: Wear the full PPE ensemble as specified in the table above (goggles, face shield, nitrile gloves, flame-retardant lab coat).
-
Weighing: Tare a suitable weighing vessel inside the fume hood. Carefully transfer the required amount of the compound, minimizing any dust generation.[2] Avoid all personal contact with the material.[7]
-
Cleanup: After transfer, carefully clean the spatula and weighing area with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
Hand Hygiene: After doffing gloves, wash hands thoroughly with soap and water.[7]
Spill and Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[9] Seek immediate medical attention.
-
Small Spill (in fume hood): Absorb the spill with an inert, non-combustible material like sand or vermiculite.[2] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[4]
-
Large Spill: Evacuate the immediate area and alert your institution's emergency response team.[2]
Waste Disposal Plan
-
Segregation: All waste contaminated with 2-(4-Methyl-1,3-thiazol-2-yl)piperidine, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal: The compound and its containers must be disposed of as special hazardous waste.[11] This should be done through a licensed disposal company, in strict accordance with all local, regional, and national regulations.[12] Do not dispose of down the drain or in general trash.
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with 2-(4-Methyl-1,3-thiazol-2-yl)piperidine.
Caption: Decision workflow for selecting appropriate PPE.
References
- Personal protective equipment for handling 4-(2,4-Dimethylphenyl)-1,3-thiazole. Benchchem.
- Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol. Benchchem.
- Thiazole Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET 4-Benzyloxycarbonylamino-4-methyl-piperidine hydrochloride. AFG Bioscience LLC.
- SAFETY DATA SHEET 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde. Fisher Scientific.
- SAFETY DATA SHEET 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. TCI Chemicals.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
- Safety Data Sheet 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride. KISHIDA CHEMICAL CO., LTD.
- Safety Data Sheet: Piperidine. Carl ROTH.
- SAFETY DATA SHEET: Piperidine. Sigma-Aldrich.
- Safety Data Sheet: Piperidine. Carl ROTH.
- Piperidine Safety Data Sheet. Jubilant Ingrevia.
- Personal protective equipment for preparing toxic drugs. GERPAC.
- SAFETY DATA SHEET: Piperidine. FUJIFILM Wako Chemicals.
- Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH.
- 1-(4-Methyl-1,3-thiazol-2-yl)piperazine. PubChem.
Sources
- 1. 1-(4-Methyl-1,3-thiazol-2-yl)piperazine | C8H13N3S | CID 14479872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. carlroth.com [carlroth.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. fishersci.ca [fishersci.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pppmag.com [pppmag.com]
- 11. afgsci.com [afgsci.com]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
